4-Bromo-1-nitro-1h-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-1-5-6(2-3)7(8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCHRRFRZOACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599120 | |
| Record name | 4-Bromo-1-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7185-93-5 | |
| Record name | 4-Bromo-1-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-1-nitro-1H-pyrazole chemical structure and properties
Executive Summary
4-Bromo-1-nitro-1H-pyrazole (CAS: N/A for specific isomer in common commercial databases; typically generated in situ or isolated as a labile intermediate) is a specialized heterocyclic compound utilized primarily as a high-energy intermediate in organic synthesis and energetic materials research. Unlike its stable C-nitro analogs, this N-nitro species is characterized by a weak N-N bond (approx. 45 kcal/mol), making it a potent nitrating agent and a substrate for sigmatropic rearrangements .
Its primary utility lies in the "Habraken Rearrangement" , a thermal isomerization that regioselectively introduces a nitro group onto the pyrazole carbon skeleton (C3/C5), enabling the synthesis of 3,4-disubstituted pyrazoles that are otherwise difficult to access via direct electrophilic aromatic substitution.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-Bromo-1-nitro-1H-pyrazole |
| Molecular Formula | C |
| Molecular Weight | 191.97 g/mol |
| SMILES | C1=C(C=NN1[O-])Br |
| Key Functional Groups | N-Nitro ( |
Structural Properties
The molecule features a pyrazole ring with a bromine atom at the 4-position and a nitro group attached to the pyrrole-like nitrogen (N1).[1]
-
Electronic Character: The N-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the pyrazole ring and activating the C3 and C5 positions towards nucleophilic attack (cine-substitution).
-
Bond Lability: The
bond is elongated compared to nitro bonds, contributing to its thermal instability and reactivity as a nitrating agent.
Synthesis Protocol
The synthesis of 4-bromo-1-nitro-1H-pyrazole is achieved via the electrophilic nitration of 4-bromopyrazole. Standard mixed acid nitration (
Reagents & Preparation
-
Precursor: 4-Bromopyrazole (1.0 eq)
-
Nitrating Agent: Acetyl Nitrate (AcONO
) [Prepared from Acetic Anhydride + Fuming ] -
Solvent: Acetic Acid (AcOH) or Acetic Anhydride (Ac
O) -
Temperature: 0°C to 10°C (Strict control required)
Step-by-Step Methodology
-
Preparation of Acetyl Nitrate: In a separate vessel, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (2.0 eq) at 0°C. Caution: Exothermic.
-
Nitration: Dissolve 4-bromopyrazole in acetic acid. Add the acetyl nitrate solution dropwise, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: Stir for 1–2 hours at 0°C. Monitor by TLC (disappearance of starting material).
-
Quenching: Pour the reaction mixture onto crushed ice/water.
-
Isolation: The N-nitro compound typically precipitates as a white or off-white solid. Filter and wash with cold water.
-
Purification: Recrystallization from hexane/chloroform (avoid heating above 40°C to prevent rearrangement).
Synthesis Workflow Diagram
Caption: Synthesis of 4-bromo-1-nitro-1H-pyrazole via acetyl nitrate nitration and subsequent potential thermal rearrangement.
Reactivity Profile: The Habraken Rearrangement
The defining characteristic of 4-bromo-1-nitro-1H-pyrazole is its propensity to undergo a thermal rearrangement (often referred to as the Habraken rearrangement) to form the thermodynamically stable C-nitro isomer.
Mechanism
Upon heating (typically in refluxing chlorobenzene or anisole), the nitro group migrates from the nitrogen (N1) to the carbon at position 3 (C3). This is an intramolecular [1,5]-sigmatropic shift.
Reaction:
Mechanistic Pathway Diagram[6][8]
Caption: Thermal rearrangement mechanism converting the N-nitro isomer to the stable C-nitro derivative.
Utility in Synthesis
This reactivity is crucial because direct nitration of 4-bromopyrazole with mixed acid is difficult due to the deactivating effect of the bromine. The N-nitration followed by rearrangement is a "trojan horse" strategy to install the nitro group at the C3 position.
Applications
Pharmaceutical Intermediates
The rearranged product, 4-bromo-3-nitro-1H-pyrazole , is a versatile scaffold.[2]
-
Kinase Inhibitors: The nitro group can be reduced to an amine (
), and the bromine can undergo Suzuki/Buchwald coupling, allowing the construction of complex kinase inhibitors (e.g., JAK or Aurora kinase inhibitors). -
Peptidomimetics: Pyrazole amino acids derived from this core are used in peptide backbone modification.
Energetic Materials (HEDM)
N-nitropyrazoles are a class of High Energy Density Materials .
-
Detonation Properties: The N-nitro group contributes significantly to the positive heat of formation (
). -
Sensitivity: While 4-bromo-1-nitro-1H-pyrazole itself is an intermediate, its derivatives (e.g., nitrated further to dinitro species) are studied as insensitive munitions components.
Safety & Handling Protocols
DANGER: N-Nitro compounds are potentially explosive and shock-sensitive.
| Hazard Class | Precautionary Measure |
| Explosion Hazard | Acetyl nitrate is explosive if heated or concentrated. Never distill reaction mixtures containing acetyl nitrate. |
| Thermal Stability | 4-Bromo-1-nitro-1H-pyrazole decomposes exothermically. Store below 0°C. Do not heat bulk material without DSC screening. |
| Shock Sensitivity | Handle with plastic spatulas. Avoid friction and impact. |
| Chemical Compatibility | Incompatible with strong reducing agents and strong bases (causes denitration). |
Disposal: Quench all N-nitro residues with aqueous sodium bicarbonate or dilute sodium hydroxide (hydrolysis to the parent pyrazole and nitrate) before disposal.
References
-
Juffermans, J. P. H., & Habraken, C. L. (1986). "Pyrazoles.[3][2][4][5][1][6][7][8][9][10] 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles." The Journal of Organic Chemistry, 51(24), 4656–4660. Link
-
Larina, L., & Lopyrev, V. (2009).[3] "Nitroazoles: Synthesis, Structure and Applications." Springer Science & Business Media. (Comprehensive text on N-nitroazole chemistry).
- Katritzky, A. R., et al. (2010). "The chemistry of N-substituted benzotriazoles and pyrazoles." Chemical Reviews.
Sources
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- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Secure Verification [vinar.vin.bg.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Technical Guide: 4-Bromo-1-nitro-1H-pyrazole and Derivatives
Executive Summary & Chemical Identity
Target Molecule: 4-Bromo-1-nitro-1H-pyrazole Primary Application: High-energy density materials (HEDM), pharmaceutical intermediates, and insensitive munitions.
The chemical entity 4-Bromo-1-nitro-1H-pyrazole represents a critical kinetic intermediate in the nitration of pyrazoles. While often sought for its high nitrogen content and energetic potential, it is thermodynamically unstable, readily undergoing a [1,5]-sigmatropic rearrangement to form the stable 4-bromo-3-nitro-1H-pyrazole (or 5-nitro isomer).
For researchers and drug developers, distinguishing between the transient N-nitro species and the stable C-nitro isomers is vital for reaction design and safety.
Chemical Identity Table[1][2][3][4]
| Chemical Name | CAS Number | Role | Stability | Molecular Formula |
| 4-Bromo-1-nitro-1H-pyrazole | N/A (MFCD03198977)* | Kinetic Intermediate | Unstable (Rearranges) | |
| 4-Bromo-3-nitro-1H-pyrazole | 89717-64-6 | Stable Isomer | Stable | |
| 4-Bromopyrazole | 2075-45-8 | Precursor | Stable | |
| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | Methylated Analog | Stable |
*Note: 4-Bromo-1-nitro-1H-pyrazole does not have a widely established commercial CAS number due to its transient nature. It is generated in situ.
Synthesis & Reaction Mechanism
The N-Nitration to C-Nitration Pathway
The synthesis of nitro-bromopyrazoles typically begins with the N-nitration of 4-bromopyrazole. The reaction is governed by a competition between kinetic control (formation of the N-nitro bond) and thermodynamic control (migration of the nitro group to the carbon ring).
Mechanism of Action[1][2][3][4]
-
Electrophilic Attack: The nitronium ion (
) attacks the pyrazole nitrogen (N1), forming 4-Bromo-1-nitro-1H-pyrazole . -
Rearrangement: Upon heating or prolonged reaction times, the nitro group undergoes a [1,5]-sigmatropic shift to the C3 or C5 position.
-
Stabilization: The resulting C-nitro compound (e.g., 4-bromo-3-nitro-1H-pyrazole) retains aromaticity and is significantly more stable.
Visualization: Synthesis & Rearrangement Pathway
Figure 1: The reaction pathway from precursor to stable C-nitro isomer via the unstable N-nitro intermediate.[5]
Applications & Technical Utility
A. Energetic Materials (HEDM)
The nitro-pyrazole family is central to the development of Insensitive Munitions (IM).
-
Density & Power: The introduction of the nitro group increases crystal density (approx.
for derivatives) and detonation velocity. -
Safety: Unlike traditional nitramines (e.g., RDX), brominated nitropyrazoles exhibit lower sensitivity to shock and friction due to the stabilizing effect of the aromatic pyrazole ring and the halogen substituent.
B. Pharmaceutical Scaffolds
In drug discovery, 4-bromo-3-nitro-1H-pyrazole (CAS 89717-64-6) serves as a versatile building block:
-
Suzuki-Miyaura Coupling: The C4-Bromine atom is an excellent handle for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.
-
Reduction: The nitro group can be reduced to an amine (
), enabling the synthesis of pyrazol-3-amine derivatives, which are kinase inhibitor scaffolds.
Experimental Protocol: Synthesis of 4-Bromo-3-nitro-1H-pyrazole
Note: This protocol targets the stable isomer by driving the rearrangement of the 1-nitro intermediate.
Safety Warning: Nitration reactions are exothermic and potentially explosive. Perform behind a blast shield with temperature control.
Materials
-
4-Bromopyrazole (CAS 2075-45-8)
-
Fuming Nitric Acid (
) -
Acetic Anhydride[2]
-
Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation of Acetyl Nitrate (In Situ):
-
Cool
of acetic anhydride to . -
Dropwise add
of fuming nitric acid, maintaining temperature below . Caution: Highly Exothermic.
-
-
N-Nitration (Formation of Intermediate):
-
Dissolve
of 4-bromopyrazole in minimal acetic anhydride. -
Add the pyrazole solution to the nitrating mixture at
. -
Stir for 1 hour at
. At this stage, the predominant species is 4-bromo-1-nitro-1H-pyrazole .
-
-
Rearrangement (Formation of Product):
-
Allow the reaction mixture to warm to room temperature (
) and stir for 4–6 hours. Alternatively, heat gently to for 1 hour to ensure complete rearrangement to the C-nitro isomer.
-
-
Work-up:
-
Pour the mixture onto
of crushed ice. -
Extract with DCM (
). -
Wash the organic layer with sodium bicarbonate solution (to remove acid) and brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient).
-
References
-
Janssen, J. W., et al. (1973).[6] "Pyrazoles.[7][8][3][4][6][9][10][11][12][13] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (n.d.). "Product Specification: 4-Bromopyrazole (CAS 2075-45-8)." Link
-
Ambeed. (n.d.). "Chemical Safety Data Sheet: 4-Bromo-3-nitro-1H-pyrazole (CAS 89717-64-6)." Link
-
PubChem. (n.d.). "Compound Summary: 4-Bromo-3-nitro-1H-pyrazole." National Library of Medicine. Link
-
Synblock. (n.d.). "Product Catalog: 4-Bromo-3-nitro-1H-pyrazole." Link[10]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
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- 9. CAS N/A MFCD03198977-4-BROMO-1-NITRO-1H-PYRAZOLE -LabNovo [do.labnovo.com]
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- 13. pubs.acs.org [pubs.acs.org]
Comparative Technical Guide: N-Nitropyrazoles vs. C-Nitropyrazoles
Executive Summary
This technical guide provides a rigorous comparative analysis of N-nitropyrazoles (1-nitro isomers) and C-nitropyrazoles (3-, 4-, or 5-nitro isomers). While sharing a molecular formula, these isomers exhibit diametrically opposed reactivity profiles: N-nitropyrazoles are kinetically controlled, high-energy nitrating agents, whereas C-nitropyrazoles are thermodynamically stable scaffolds essential for high-energy materials (HEMs) and pharmaceutical pharmacophores. This document details their structural divergence, rearrangement mechanisms, and distinct synthetic applications.
Part 1: Structural and Electronic Divergence
The fundamental difference between N- and C-nitropyrazoles lies in the bond dissociation energy (BDE) of the nitro-heterocycle bond and the resulting electronic distribution.
Thermodynamic Stability vs. Kinetic Lability
N-nitropyrazoles are formed under mild nitration conditions but are inherently unstable. The N–N bond connecting the nitro group to the pyrazole ring is significantly weaker than the C–C bond in C-nitropyrazoles.
| Feature | N-Nitropyrazoles (1-NO₂) | C-Nitropyrazoles (3/4/5-NO₂) |
| Nature | Kinetic Product | Thermodynamic Product |
| Bond Type | N–N (Heteroatom-Heteroatom) | C–N (Carbon-Heteroatom) |
| Bond Energy | Low (~45-50 kcal/mol) | High (>70 kcal/mol) |
| Thermal Stability | Decomposes/Rearranges < 150°C | Stable > 250°C (often >300°C) |
| Dipole Moment | High (Strong electron withdrawal from N1) | Variable (Dependent on position) |
| Crystallography | N–N bond length ~1.40 Å (Longer) | C–N bond length ~1.45 Å (Shorter) |
Spectroscopic Signatures
Distinguishing these isomers requires precise spectroscopic analysis.
- C NMR: In N-nitropyrazoles, C3 and C5 shift upfield relative to the parent pyrazole due to the inductive effect of the N-nitro group. In C-nitropyrazoles, the ipso-carbon (attached to NO₂) shifts significantly downfield (typically 150–160 ppm).
- N NMR: The pyrrole-like Nitrogen (N1) in N-nitropyrazoles is heavily deshielded compared to the C-nitro analog.
- O NMR: N-nitro oxygen atoms typically resonate at a higher frequency (downfield) compared to C-nitro oxygens due to the lower electron density available for back-bonding from the ring nitrogen.
Part 2: Synthetic Pathways and The Rearrangement Mechanism
The synthesis of C-nitropyrazoles often proceeds through an N-nitropyrazole intermediate. Understanding this transformation is critical for process control.
The "Bamford-Stevens" Style Rearrangement
Upon heating, N-nitropyrazoles undergo a specific thermal rearrangement to form the stable C-nitropyrazole (usually the 3-nitro isomer). This proceeds via a [1,5]-sigmatropic shift of the nitro group, followed by a prototropic shift to restore aromaticity.
Figure 1: Mechanism of the thermal rearrangement of N-nitropyrazole to 3-nitropyrazole via [1,5]-sigmatropic shift.
Experimental Protocol: Synthesis of 3-Nitropyrazole
This protocol utilizes the rearrangement strategy to access 3-nitropyrazole, avoiding the harsh conditions of direct C-nitration which often fails for unsubstituted pyrazoles.
Reagents:
-
Pyrazole (1.0 eq)
-
Acetic Anhydride (Ac₂O) (Excess)
-
Fuming Nitric Acid (HNO₃) (1.1 eq)
-
Glacial Acetic Acid (AcOH)
-
Benzonitrile (Solvent for rearrangement)[1]
Step-by-Step Methodology:
-
N-Nitration (Kinetic Control):
-
Dissolve pyrazole in glacial AcOH.
-
Cool to 0–5°C. Slowly add Ac₂O to form the acetyl nitrate species in situ.
-
Add fuming HNO₃ dropwise, maintaining temperature <10°C.
-
Stir for 2 hours at 0°C.
-
Pour onto ice/water. The white precipitate formed is 1-nitropyrazole . Filter and dry under vacuum (Caution: Potentially explosive).
-
-
Thermal Rearrangement:
-
Dissolve the isolated 1-nitropyrazole in benzonitrile (concentration ~0.5 M).
-
Heat the solution to 170–180°C (reflux) for 4–6 hours.
-
Monitor by TLC (N-nitro spot disappears; lower Rf C-nitro spot appears).
-
-
Isolation:
-
Cool to room temperature.[2]
-
Remove benzonitrile under reduced pressure (or via steam distillation).
-
Recrystallize the residue from water or ethanol/water.
-
Yield: Typically 70–85% of 3-nitropyrazole .
-
Part 3: Reactivity Profile and Applications
The utility of these compounds diverges sharply based on the position of the nitro group.
N-Nitropyrazoles: The Transfer Nitrating Agents
Because the N–N bond is labile, the nitro group can be "transferred" to other nucleophiles. N-nitropyrazoles (especially 3,5-dimethyl-N-nitropyrazole) act as controllable nitrating reagents for arenes, offering better regioselectivity than mixed acid nitration.
Advantages:
-
Mild Conditions: Nitration occurs at neutral pH or with weak Lewis acids (e.g., Cu(OTf)₂).
-
Regiocontrol: Avoids over-nitration common with H₂SO₄/HNO₃.
Figure 2: Workflow for using N-nitropyrazole as a mild nitrating agent for arenes.
C-Nitropyrazoles: High-Energy and Bioactive Scaffolds
Once the nitro group is fixed on the Carbon (C3, C4, or C5), the molecule becomes robust.
-
High Energy Materials (HEMs):
-
LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide): While a pyrazine, the principles of C-nitro stability apply.
-
3,4-Dinitropyrazole (DNP): A melt-castable explosive.[3] The C-nitro groups provide high density and oxygen balance without the sensitivity of N-nitro compounds.
-
-
Pharmaceuticals:
-
C-nitropyrazoles are reduced to aminopyrazoles , which are key intermediates for kinase inhibitors (e.g., JAK inhibitors). The C-nitro group serves as a "masked" amine that survives earlier synthetic steps.
-
References
-
Janssen, J. W. A. M., et al. (1973). "Pyrazoles.[1][2][3][4][5][6] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777–1782. Link
-
Janssen, J. W. A. M., Habraken, C. L., & Louw, R. (1976). "On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a [1,5] sigmatropic nitro migration."[6][7][8] The Journal of Organic Chemistry, 41(10), 1758–1762. Link
-
Zhang, Y., et al. (2022). "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent."[4][6] JACS Au, 2(9), 2152–2161. Link
-
Claramunt, R. M., et al. (2024). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Molecules, 29, 1234. Link
-
He, P., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(6), 1438. Link
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- 6. From N-H Nitration to Controllable Aromatic Mononitration and Dinitration-The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative Stability & Reactivity Profile: 4-Bromo-1-nitro-1H-pyrazole vs. 4-Bromo-3-nitro-1H-pyrazole
Executive Summary
This technical guide provides a definitive analysis of the stability, reactivity, and synthetic utility of two critical pyrazole isomers: 4-Bromo-1-nitro-1H-pyrazole (1-NBP) and 4-Bromo-3-nitro-1H-pyrazole (3-NBP) .
The core distinction is thermodynamic versus kinetic stability. 1-NBP is a kinetically formed, high-energy intermediate that functions as a nitrating agent and is prone to thermal rearrangement. 3-NBP is the thermodynamically stable product, serving as a robust scaffold for drug development. Understanding the Habraken Rearrangement —the mechanism converting the former to the latter—is essential for controlling purity and safety in scale-up operations.
Part 1: Structural & Electronic Stability Analysis
The stability difference between these isomers is dictated by the position of the nitro group relative to the pyrazole ring nitrogens.
Comparative Stability Matrix
| Feature | 4-Bromo-1-nitro-1H-pyrazole (1-NBP) | 4-Bromo-3-nitro-1H-pyrazole (3-NBP) |
| Nature | Kinetic Product (Labile) | Thermodynamic Product (Stable) |
| N-NO₂ Bond Energy | Low (~40-50 kcal/mol) | High (C-NO₂ bond is robust) |
| Primary Reactivity | Nitryl transfer (Nitrating agent), Rearrangement | Nucleophilic Aromatic Substitution (SNAr) |
| Thermal Stability | Decomposes/Rearranges > 140°C | Stable melt (typically > 160°C) |
| Explosive Hazard | High (Shock/Friction Sensitive) | Moderate (Energetic but stable) |
| Storage | -20°C, Inert atmosphere | Ambient, Desiccated |
Mechanistic Causality[1][2]
-
1-NBP (
-Nitro): The -nitro group is attached to a pyrazole nitrogen. The - bond is electronically deficient and weakened by the adjacent lone pair repulsion. This makes the nitro group a "leaving group," allowing the molecule to act as a transfer nitrating agent or undergo sigmatropic shifts [1]. -
3-NBP (
-Nitro): The nitro group is attached to a carbon atom. The aromaticity of the pyrazole ring is fully preserved, and the nitro group participates in strong resonance stabilization with the ring system. This isomer requires harsh conditions (e.g., reduction) to modify the nitro group.
Part 2: The Habraken Rearrangement (Mechanism)
The conversion of
Reaction Pathway Diagram
Figure 1: The Habraken Rearrangement pathway involving a [1,5]-sigmatropic shift of the nitro group followed by prototropic tautomerization [2].
Process Implications
-
Unintended Rearrangement: During the synthesis of 1-NBP, if the temperature exceeds 20°C during quenching or workup, partial rearrangement to 3-NBP will occur, contaminating the product.
-
Controlled Synthesis: To synthesize 3-NBP, the 1-NBP intermediate is often generated in situ and then deliberately heated to force the rearrangement.
Part 3: Experimental Protocols
Safety Warning: Nitropyrazoles are energetic materials.[1] 1-NBP is potentially shock-sensitive. All reactions must be performed behind a blast shield. Limiting scale to <5g is recommended for initial characterization.
Protocol A: Synthesis of 4-Bromo-1-nitro-1H-pyrazole (Kinetic Control)
Objective: Isolate the labile
-
Reagents: 4-Bromopyrazole (1.0 eq), Acetic Anhydride (
, solvent), Fuming Nitric Acid ( , 1.1 eq). -
Setup: 3-neck round bottom flask with internal thermometer and addition funnel. Cool to 0°C .
-
Nitration: Dissolve 4-bromopyrazole in
. Add dropwise, maintaining internal temp < 5°C . (Exothermic!). -
Reaction: Stir at 0°C for 2 hours. Do not allow to warm to room temperature.
-
Quench: Pour onto crushed ice/water mixture (0°C).
-
Isolation: A white precipitate forms immediately. Filter rapidly while cold.
-
Purification: Recrystallize from cold hexane/ether. Do not use methanol (nucleophilic attack can remove the nitro group).
-
Storage: Store at -20°C.
Protocol B: Synthesis of 4-Bromo-3-nitro-1H-pyrazole (Thermodynamic Control)
Objective: Force rearrangement to the stable scaffold.
-
Precursor: Start with the crude wet cake of 1-NBP from Protocol A (or generate in situ).
-
Solvent: Benzonitrile or Anisole (High boiling point solvents).
-
Rearrangement: Dissolve 1-NBP in solvent. Heat to 140-150°C for 4-6 hours.
-
Monitoring: Monitor by TLC or HPLC. The
-nitro spot (less polar) will disappear, replaced by the -nitro spot (more polar, acidic). -
Workup: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: The residue is often acidic. Dissolve in NaOH (aq), wash with ether (removes non-acidic impurities), then acidify aqueous layer with HCl to precipitate pure 3-NBP.
-
Yield: Typically 70-85% overall from 4-bromopyrazole [3].
Part 4: Analytical Characterization & Validation
To ensure you have the correct isomer, use the following self-validating checks.
NMR Diagnostics[1]
| Isomer | 1H NMR Signature (DMSO-d6) | 13C NMR Features |
| 1-NBP | Two doublets (or d/d) at ~8.0 and ~8.6 ppm. No NH signal. | C-3 and C-5 shifts are distinct due to N-substitution. |
| 3-NBP | Broad singlet >13.0 ppm (NH ). One C-H singlet at ~8.2 ppm (C-5 H). | Carbon attached to nitro group shifts significantly upfield relative to N-nitro. |
Chemical Validation (The "Aniline Test")
-
Method: Treat a small sample with aniline in ethanol.
-
Result for 1-NBP: Acts as a nitrating agent, converting aniline to o-/p-nitroaniline. The pyrazole ring loses the nitro group, reverting to 4-bromopyrazole.
-
Result for 3-NBP: No reaction under mild conditions. The C-NO₂ bond is stable.
References
-
Janssen, J. W., et al. "Pyrazoles.[2] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles." The Journal of Organic Chemistry, vol. 38, no. 9, 1973, pp. 1777–1782.
- Habraken, C. L., et al. "Rearrangement of N-Nitropyrazoles to 3-Nitropyrazoles." Journal of Heterocyclic Chemistry, vol. 26, 1989.
- Larina, L., & Lopyrev, V. "Nitroazoles: Synthesis, Structure and Applications." Springer, 2009. (Comprehensive review of nitroazole rearrangements).
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A Technical Guide to the N-Nitration of Halogenated Pyrazole Rings: History, Mechanisms, and Modern Methodologies
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, with halogenated derivatives offering unique physicochemical properties that enhance biological activity and stability.[1][2][3] The introduction of a nitro group, particularly at a ring nitrogen (N-nitration), is a critical synthetic transformation that unlocks a diverse range of further functionalizations and applications, from energetic materials to pharmaceutical intermediates.[4][5] This in-depth guide provides a comprehensive overview of the history, underlying mechanisms, and evolution of synthetic methodologies for the N-nitration of halogenated pyrazole rings. We will explore the causality behind experimental choices, from classical harsh acid conditions to modern, milder, and more selective protocols, providing researchers and drug development professionals with a robust framework for understanding and applying this pivotal reaction.
Introduction: The Strategic Importance of N-Nitro Halogenated Pyrazoles
The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its structural rigidity, capacity for hydrogen bonding, and stable aromatic nature make it a "privileged scaffold" in drug design.[2] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the pyrazole ring is a well-established strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1]
N-nitration introduces a potent electron-withdrawing group directly onto the pyrazole's nitrogen framework. This transformation is significant for two primary reasons:
-
Activation and Reactivity: The N-nitro group significantly alters the electronic properties of the pyrazole ring, influencing its reactivity in subsequent reactions.
-
Synthetic Versatility: N-nitropyrazoles are valuable synthetic intermediates. For instance, they can undergo thermal rearrangement to yield C-nitrated pyrazoles, which are otherwise difficult to access directly.[4][6] Furthermore, N-nitropyrazoles have been developed as powerful, bench-stable nitrating reagents for other aromatic systems.[7][8]
This guide navigates the historical landscape and current state-of-the-art in the N-nitration of these crucial halogenated building blocks.
Foundational Principles & Reaction Mechanism
The N-nitration of a pyrazole ring is a form of electrophilic substitution. The core mechanistic principle involves the attack of a nucleophilic nitrogen atom of the pyrazole ring on a potent electrophile, the nitronium ion (NO₂⁺).[9][10][11]
Generation of the Electrophile: The Nitronium Ion (NO₂⁺)
The classic and most historically significant method for generating the nitronium ion is the use of "mixed acid"—a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[11][12]
-
Causality: Sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then readily loses a molecule of water to form the highly electrophilic linear nitronium ion. This pre-equilibrium step is crucial for generating an electrophile potent enough to react with the aromatic ring.[10][11]
The overall generation process is as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack and the Influence of Halogen Substituents
Once generated, the nitronium ion is attacked by the lone pair of electrons on one of the pyrazole's ring nitrogens.
-
Expert Insight: Halogen atoms are deactivating substituents due to their strong inductive electron-withdrawing effect (-I effect). This effect reduces the overall electron density of the pyrazole ring, making it less nucleophilic compared to its non-halogenated counterpart. Consequently, harsher reaction conditions (e.g., stronger acids, higher temperatures) may be required to achieve N-nitration on halogenated pyrazoles compared to unsubstituted pyrazole.[13] However, the reaction remains feasible and is a widely used transformation.[7][8]
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The N-H pyrazole acts as a nucleophile, attacking the nitronium ion electrophile.
-
Deprotonation: A weak base (such as HSO₄⁻ or water) removes the proton from the nitrogen atom, neutralizing the intermediate and restoring the aromaticity of the ring to yield the final N-nitro pyrazole product.
Below is a diagram illustrating the fundamental workflow of this electrophilic substitution.
Caption: General workflow for the N-nitration of a halogenated pyrazole.
Evolution of Nitrating Agents and Methodologies
The choice of nitrating agent is dictated by the substrate's reactivity and the presence of other functional groups. The historical progression has been a clear trend towards milder, more selective, and safer reagents.
Classical Method: Mixed Acid (HNO₃/H₂SO₄)
This is the oldest and most powerful method. It is often employed for de-activated systems, including many halogenated pyrazoles.[4]
-
Advantages: High potency, low cost, and readily available reagents.
-
Limitations: Extremely harsh and corrosive conditions can lead to poor functional group tolerance (e.g., hydrolysis of esters, degradation of sensitive groups) and potential side reactions, including C-nitration or nitro-dehalogenation in some cases.[7][14]
Milder Acyl Nitrate Reagents (e.g., HNO₃/Ac₂O)
Reacting nitric acid with acetic anhydride (Ac₂O) generates acetyl nitrate in situ. This reagent is a less aggressive electrophile than the nitronium ion generated in mixed acid.
-
Causality: Acetyl nitrate is a covalent species that can transfer the nitro group without the need for superacidic conditions. This makes it suitable for pyrazoles with acid-sensitive functional groups. Variations using other anhydrides, such as propionic or trifluoroacetic anhydride, have also been developed to fine-tune reactivity.[4][15][16]
Modern & Alternative Methodologies
Recent research has focused on developing protocols with improved safety profiles, functional group tolerance, and environmental considerations.
-
N-Nitro-Type Reagents: A significant advancement involves using N-nitropyrazoles themselves as nitrating agents.[7] Pyrazoles bearing strong electron-withdrawing groups (such as nitro or cyano groups) can be N-nitrated, and these resulting molecules (e.g., 5-methyl-1,3-dinitro-1H-pyrazole) become excellent, bench-stable sources for transferring a nitronium ion to other substrates under mild, often Lewis-acid catalyzed, conditions.[7][8]
-
Nitrite/Oxidant Systems: A novel approach utilizes tert-butyl nitrite (TBN) as the nitro source in combination with an oxidant like ceric ammonium nitrate (CAN) and O₂.[7][8] This method allows for the N-H nitration of a wide variety of substituted pyrazoles, including halides, in good to excellent yields under relatively mild heating.[7][8]
Comparative Data & Experimental Protocols
The choice of methodology directly impacts the reaction outcome. Below is a summary table comparing different nitrating systems for substituted pyrazoles, followed by a representative experimental protocol.
Data Presentation: Comparison of Nitrating Systems
| Nitrating System | Substrate Example | Conditions | Yield (%) | Reference |
| HNO₃ / H₂SO₄ | Pyrazole | Not specified | Good | [4] |
| HNO₃ / Ac₂O | Pyrazole | Not specified | Good | [4] |
| Acetyl Nitrate | Steroid-fused pyrazole | Ac₂O, Cu(NO₃)₂ | Selective | [15][16] |
| TBN / CAN, O₂ | 4-Bromopyrazole | MeCN, 100 °C | 85% | [7][8] |
| TBN / CAN, O₂ | 4-Chloropyrazole | MeCN, 100 °C | 95% | [7][8] |
| TBN / CAN, O₂ | 4-Iodopyrazole | MeCN, 100 °C | 82% | [7][8] |
This table synthesizes data from multiple sources to illustrate the efficacy of different methods on pyrazole scaffolds, including halogenated examples.
Detailed Experimental Protocol: N-Nitration of 4-Bromopyrazole via TBN/CAN System
This protocol is adapted from a modern methodology reported by Li, et al. (2022) and demonstrates a practical and efficient approach for the N-nitration of a halogenated pyrazole.[7]
Objective: To synthesize 1-nitro-4-bromo-1H-pyrazole.
Materials:
-
4-Bromopyrazole (1.0 mmol, 147 mg)
-
tert-Butyl nitrite (TBN) (3.0 mmol, 0.35 mL)
-
Ceric ammonium nitrate (CAN) (0.1 mmol, 55 mg)
-
Acetonitrile (MeCN) (5.0 mL)
-
Reaction vessel (e.g., 25 mL Schlenk tube) with a magnetic stir bar
-
Oxygen balloon
Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk tube containing a magnetic stir bar, add 4-bromopyrazole (147 mg, 1.0 mmol) and ceric ammonium nitrate (55 mg, 0.1 mmol).
-
Solvent and Reagent Addition: Add acetonitrile (5.0 mL) to the tube, followed by tert-butyl nitrite (0.35 mL, 3.0 mmol).
-
Reaction Setup: Seal the Schlenk tube and purge it with oxygen from a balloon three times. Leave the final oxygen balloon attached to the vessel.
-
Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure product, 1-nitro-4-bromo-1H-pyrazole.
-
Validation: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Self-Validation System: The success of this protocol is validated by the complete consumption of the starting material (monitored by TLC) and the isolation of a product with spectroscopic data consistent with the target N-nitro-4-bromopyrazole structure. The reported yield for this specific transformation is 85%.[7][8]
Mechanistic Workflow Diagram
The following diagram illustrates the key decision points and pathways in selecting a nitration strategy for a halogenated pyrazole.
Caption: Decision workflow for selecting an N-nitration methodology.
Conclusion and Future Outlook
The N-nitration of halogenated pyrazoles has evolved from a reliance on brute-force mixed acid conditions to a sophisticated field employing a range of milder and more functional-group-tolerant reagents. Early methodologies established the fundamental electrophilic substitution pathway, while modern innovations have provided protocols that are safer, more selective, and applicable to complex molecular scaffolds encountered in drug discovery.[7] The development of N-nitropyrazoles as transferable nitrating reagents represents a particularly elegant and powerful strategy, turning a product into a reagent for further discovery.[7][8]
Future research will likely focus on further enhancing the green credentials of these reactions, exploring enzymatic or photochemical nitrations, and developing catalytic systems that operate under even milder conditions with lower waste production.[17] As the demand for complex, functionalized heterocyclic molecules continues to grow, the robust and versatile chemistry of N-nitration will remain an indispensable tool in the synthetic chemist's arsenal.
References
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Li, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]
-
Shakhnes, A. Kh., et al. (2018). Selective O- and N-nitration of steroids fused to the pyrazole ring. ResearchGate. Available at: [Link]
-
Khan Academy. (2019). nitration of aromatic compounds. YouTube. Available at: [Link]
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Yin, P., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
-
Sheremetev, A. B. (2017). Nitropyrazoles (review). ResearchGate. Available at: [Link]
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MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]
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El-Malah, A., et al. (2021). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ChemistrySelect. Available at: [Link]
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Chem libretexts. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Chem libretexts. Available at: [Link]
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American Chemical Society. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available at: [Link]
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Leah4sci. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]
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SlideShare. (2018). Pyrazole. SlideShare. Available at: [Link]
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ResearchGate. (n.d.). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
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National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Available at: [Link]
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ResearchGate. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2021). Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide. Organic & Biomolecular Chemistry. Available at: [Link]
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Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
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American Chemical Society. (1970). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]
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JETIR. (2024). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. JETIR.org. Available at: [Link]
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National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. Available at: [Link]
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American Chemical Society. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. ACS Publications. Available at: [Link]
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ResearchGate. (2016). Recent applications of pyrazole and its substituted analogs. ResearchGate. Available at: [Link]
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Chitkara University. (n.d.). Synthesis of novel nitric oxide donating pyrazoles. Chitkara University. Available at: [Link]
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ResearchGate. (n.d.). Selective O- and N-nitration of steroids fused to the pyrazole ring. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Research. (n.d.). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. Available at: [Link]
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The Strategic Synthesis and Application of 1-Nitro-Substituted Pyrazole Intermediates: A Technical Guide for Researchers
Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry
In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands as a cornerstone scaffold, underpinning a remarkable array of pharmaceuticals, agrochemicals, and energetic materials. Its inherent stability, coupled with the tunable reactivity of its five-membered ring, has made it a privileged structure in the eyes of synthetic chemists. The introduction of a nitro group at the 1-position of the pyrazole ring gives rise to 1-nitro-substituted pyrazole intermediates, a class of compounds that, while seemingly simple, unlock a treasure trove of synthetic possibilities. Their unique electronic properties and reactivity patterns make them not just another set of building blocks, but strategic tools for the construction of complex molecular architectures.
This technical guide, designed for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of facts. It delves into the "why" behind the "how," offering field-proven insights into the synthesis, manipulation, and application of these versatile intermediates. We will explore the causal relationships that dictate reaction outcomes, the self-validating nature of robust protocols, and the authoritative science that grounds our understanding of these powerful chemical entities.
The Art of Synthesis: Controlled Introduction of the 1-Nitro Group
The synthesis of 1-nitro-substituted pyrazoles is primarily achieved through the direct nitration of the pyrazole ring. The choice of nitrating agent and reaction conditions is paramount to achieving high yields and regioselectivity, preventing the formation of undesired C-nitro isomers.
Core Synthetic Strategy: N-Nitration of Pyrazole
The most common approach involves the reaction of pyrazole with a potent nitrating agent. A classic and effective method utilizes a mixture of a nitrating source and an acid anhydride, typically acetic anhydride.
Experimental Protocol: Synthesis of 1-Nitropyrazole
-
Preparation of the Nitrating Agent: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to an equal volume of acetic anhydride while maintaining the temperature below 10°C with an ice bath. This exothermic reaction generates acetyl nitrate in situ, a powerful nitrating agent.
-
Nitration Reaction: Dissolve pyrazole in a suitable solvent, such as acetic acid. Slowly add the pre-formed nitrating agent to the pyrazole solution, ensuring the temperature does not exceed 20°C.
-
Reaction Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and precipitate the product.
-
Isolation and Purification: Collect the crude 1-nitropyrazole by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Causality Behind Experimental Choices:
-
Acetic Anhydride: The use of acetic anhydride serves a dual purpose. It acts as a dehydrating agent, scavenging any water present that could hydrolyze the nitrating agent or promote side reactions. More importantly, it reacts with nitric acid to form the highly electrophilic acetyl nitrate, which is more effective for N-nitration of azoles than nitric acid alone.
-
Temperature Control: Maintaining a low temperature throughout the addition of reagents is critical. The nitration of pyrazole is a highly exothermic process. Uncontrolled temperature increases can lead to the formation of dinitrated byproducts and increase the risk of thermal runaway.
-
Quenching in Ice Water: The rapid quenching of the reaction mixture in a large volume of ice water serves to immediately halt the reaction, hydrolyze any remaining acetyl nitrate, and precipitate the less soluble 1-nitropyrazole product, facilitating its isolation.
A Deeper Dive into Reactivity: More Than Just a Precursor
The chemistry of 1-nitro-substituted pyrazoles is dominated by the reactivity of the N-NO2 bond. This bond is relatively labile, leading to a fascinating and synthetically useful array of transformations.
Thermal Rearrangement: A Gateway to C-Nitro Pyrazoles
One of the most characteristic reactions of 1-nitropyrazoles is their thermal rearrangement to the more stable 3(5)-nitro and 4-nitropyrazoles.[1][2] This uncatalyzed, intramolecular process typically occurs at temperatures between 120-190°C and is believed to proceed through a[1][3] sigmatropic shift of the nitro group.
Caption: Thermal Rearrangement of 1-Nitropyrazole
This rearrangement provides a convenient route to C-nitropyrazoles, which are themselves valuable intermediates, particularly in the synthesis of energetic materials. The regiochemical outcome of the rearrangement can be influenced by the presence of substituents on the pyrazole ring.
1-Nitropyrazoles as Nitrating Agents
Interestingly, 1-nitropyrazoles can themselves act as nitrating agents for other aromatic compounds.[4] This reactivity stems from the electrophilic nature of the nitro group at the 1-position. Under the influence of a strong acid catalyst, 1-nitropyrazole can transfer its nitro group to a suitable aromatic substrate. This "nitro-transfer" reaction highlights the versatility of these compounds, allowing them to function as both building blocks and reagents.
Characterization of 1-Nitro-Substituted Pyrazoles
The unambiguous identification of 1-nitro-substituted pyrazoles relies on a combination of spectroscopic techniques.
| Technique | Key Observables and Interpretations |
| ¹H NMR | The proton signals of the pyrazole ring are typically deshielded compared to the parent pyrazole due to the electron-withdrawing nature of the nitro group. The chemical shifts and coupling constants provide information about the substitution pattern. |
| ¹³C NMR | The carbon atoms of the pyrazole ring also experience a downfield shift. The C4 carbon is generally the most shielded.[5] |
| IR Spectroscopy | The most characteristic feature is the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-NO₂ group, typically found in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. |
| Mass Spectrometry | Electron impact mass spectrometry (EI-MS) often shows a prominent molecular ion peak. A characteristic fragmentation pathway is the loss of the nitro group (NO₂), leading to a significant M-46 peak. |
Applications in Drug Discovery and Development
The pyrazole scaffold is a well-established pharmacophore, present in a number of FDA-approved drugs.[3] While direct synthetic routes to these drugs may not always involve a 1-nitropyrazole intermediate in the final manufacturing process, the strategic use of these intermediates in the discovery and lead optimization phases is invaluable. The 1-nitro group can be used to activate the pyrazole ring for further functionalization, or it can be a precursor to other essential functionalities, such as an amino group, through reduction.
Case Study: The Pyrazole Core in Celecoxib
Celecoxib (Celebrex®), a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. The synthesis of Celecoxib and its analogs often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. 1-Nitro-substituted pyrazoles serve as versatile starting materials for the synthesis of a diverse library of substituted pyrazoles that are crucial for structure-activity relationship (SAR) studies in the development of new anti-inflammatory agents.
Caption: General Synthetic Strategy for Celecoxib Analogs
Applications in Energetic Materials
The high nitrogen content and the presence of the energetic nitro group make nitropyrazoles, including those derived from 1-nitro-substituted intermediates, attractive candidates for the development of high-performance, insensitive energetic materials.[2] The 1-nitropyrazole can be a precursor to more highly nitrated pyrazoles, which serve as the energetic backbone of these materials.
Performance of 1-Nitropyrazole-Derived Energetic Materials
| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Reference |
| RDX (Reference) | 8795 | 34.9 | 7.4 | |
| Compound 6 | 8747 | 33.0 | 30 | |
| Compound 9 | 9077 | 33.6 | >40 | |
| Compound 10 | 8759 | 30.2 | >40 |
Note: Compounds 6, 9, and 10 are energetic materials synthesized using a nitropyrazole backbone, demonstrating performance comparable to or exceeding that of RDX with significantly lower sensitivity.
The data clearly indicates that pyrazole-based energetic materials can offer a desirable combination of high performance and improved safety (lower sensitivity to impact). The journey to these advanced materials often begins with the fundamental chemistry of 1-nitro-substituted pyrazole intermediates.
Conclusion: A Strategic Asset in the Chemist's Toolbox
1-Nitro-substituted pyrazole intermediates are far more than simple heterocyclic compounds. They are strategic assets in the design and synthesis of complex molecules with profound applications in medicine and materials science. A thorough understanding of their synthesis, reactivity, and characterization, as detailed in this guide, empowers researchers to harness their full potential. The ability to control the introduction of the nitro group, and to subsequently manipulate it or use it to direct further reactions, opens up a vast chemical space for exploration. As the demand for novel pharmaceuticals and advanced materials continues to grow, the unassuming 1-nitropyrazole is poised to play an increasingly important role in the innovations of tomorrow.
References
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U.S. Food and Drug Administration. (n.d.). Drugs@FDA: FDA-Approved Drugs. Retrieved from [Link]
- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Uddin, M. J., Rao, P. N., & Knaus, E. E. (2004). A facile one-pot synthesis of celecoxib and related 1, 3, 5-trisubstituted pyrazoles. Bioorganic & medicinal chemistry letters, 14(7), 1753-1756.
- Wang, R., Xu, H., Wang, Y., Li, H., & Shreeve, J. M. (2018). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1, 2, 4-triazole. New Journal of Chemistry, 42(15), 12431-12437.
- Janssen, J. W. A. M., Habraken, C. L., & Louw, R. (1971). Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3081-3084.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Handling of 1-Nitropyrazole (CAS 7119-95-1). Retrieved from [Link]
- Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (Basel, Switzerland), 25(15), 3475.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Katritzky, A. R., Scriven, E. F., Majumder, S., Akhmedov, N. G., Vakulenko, A. V., & Novikova, T. S. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
- Jimeno, M. L., Alkorta, I., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
- Claramunt, R. M., Elguero, J., & Begtrup, M. (2007). 13C NMR chemical shifts of C-nitropyrazoles. Magnetic resonance in chemistry: MRC, 45(9), 793–801.
Sources
Electronic Properties and Reactivity of the N-Nitro Group in Pyrazoles: A Technical Analysis
Topic: Electronic Properties of the N-Nitro Group in Pyrazoles Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
The N-nitro group (
Electronic Architecture & Bonding
The N-nitro group is not merely an electron-withdrawing substituent; it fundamentally alters the aromaticity and reactivity landscape of the pyrazole core.
Orbital Interactions and Resonance
The nitrogen atom of the pyrazole ring (N1) is
-
Inductive Effect (-I): The nitro group exerts a powerful -I effect, significantly decreasing the electron density of the pyrazole ring, making it resistant to electrophilic attack at the C4 position compared to the parent pyrazole.
-
Mesomeric Effect (-M): There is a partial double-bond character between the ring nitrogen (N1) and the nitro nitrogen (N'). This restricts rotation around the N-N bond and planarizes the
moiety with the ring, although steric bulk at C5 can force a twist.
Crystallographic Insights (Bond Lengths)
X-ray diffraction studies reveal critical data regarding the N-N bond order. In typical N-nitropyrazoles:
-
The N(ring)-N(nitro) bond length is approximately 1.38–1.41 Å .
-
This is significantly shorter than a standard N-N single bond (e.g., hydrazine ~1.45 Å), confirming
orbital overlap and partial double bond character. -
The pyrazole ring often exhibits slight bond alternation, indicating a perturbation of the aromatic system due to the electron drain by the nitro group.
Visualizing Electronic Effects
The following diagram illustrates the competing resonance and inductive effects that define the molecule's reactivity.
Figure 1: Mechanistic flow of electronic effects exerted by the N-nitro group on the pyrazole core.
Spectroscopic Characterization
Accurate identification of N-nitropyrazoles versus their C-nitro isomers is critical, as they often co-exist or rearrange during synthesis.
Nuclear Magnetic Resonance (NMR)
-
N NMR: This is the definitive tool. The N-nitro nitrogen appears in a distinct downfield region due to the deshielding effect of the oxygen atoms.
-
N-Nitro (
): Typically found between -30 to -50 ppm (relative to CH NO ) or 330–350 ppm (relative to liquid NH ). -
Ring Nitrogens: The N1 ring nitrogen bears a significant positive charge character, shifting it downfield compared to the parent pyrazole.
-
- H NMR: Protons on the pyrazole ring shift downfield. For 1-nitropyrazole, the H3 and H5 protons are often magnetically equivalent if the molecule possesses a plane of symmetry on the NMR timescale, but steric hindrance can break this.
- C NMR: Carbon atoms adjacent to the nitrated nitrogen (C5) show characteristic deshielding and coupling patterns.
Infrared Spectroscopy (IR)
-
Asymmetric
: Strong band at 1620–1640 cm . This is higher in frequency than C-nitro groups (typically 1530–1550 cm ), reflecting the unique electronic environment of the nitramine functionality. -
Symmetric
: Strong band at 1280–1300 cm .
Reactivity: The N-Nitro to C-Nitro Rearrangement
The most defining chemical property of N-nitropyrazoles is their tendency to rearrange to the thermodynamically more stable C-nitropyrazoles (usually 3-nitro or 5-nitro isomers) upon heating. This is a specific type of [1,5]-sigmatropic shift , often referred to in older literature as the "banjo" mechanism or simply thermal migration.
Mechanism
The rearrangement proceeds intramolecularly. The nitro group migrates from N1 to C5 (or C3, due to tautomerism).
-
Step 1: [1,5]-Sigmatropic shift of the nitro group to the adjacent carbon (C5).
-
Step 2: Re-aromatization via proton transfer (tautomerization).
This pathway is kinetically accessible at temperatures ranging from 140°C to 180°C , depending on substituents.
Figure 2: The [1,5]-sigmatropic rearrangement pathway of N-nitropyrazoles.
Experimental Protocols
Safety Warning: N-Nitropyrazoles are energetic materials.[1][2] Small-scale preliminary runs (grams) are mandatory. Use blast shields and Kevlar gloves.
Synthesis of 1-Nitropyrazole
This protocol utilizes acetyl nitrate, generated in situ, which is milder and more selective for N-nitration than mixed acid.
Materials:
-
Pyrazole (1.0 eq)[3]
-
Nitric acid (fuming, 98%)
-
Acetic anhydride (excess)
-
Acetic acid (glacial)
Procedure:
-
Preparation of Acetyl Nitrate: In a reactor cooled to 0°C, slowly add fuming nitric acid (1.2 eq) to acetic anhydride (3.0 eq). Caution: Highly Exothermic. Maintain temp < 5°C.
-
Addition: Dissolve pyrazole in glacial acetic acid (minimal volume). Add this solution dropwise to the acetyl nitrate mixture, maintaining the temperature between 0–5°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Quench: Pour the reaction mixture onto crushed ice (5x volume).
-
Isolation: The N-nitropyrazole typically precipitates as a white/pale yellow solid. Filter and wash copiously with ice-cold water to remove acid.
-
Purification: Recrystallize from hexane or petroleum ether. Avoid polar solvents like ethanol at high heat to prevent rearrangement.
Kinetic Study of Rearrangement
To verify the N-nitro to C-nitro migration:
-
Dissolve 1-nitropyrazole in a high-boiling, inert solvent (e.g., benzonitrile or bromobenzene).
-
Heat to 150°C in an oil bath.
-
Monitor: Take aliquots every 30 minutes. Analyze via TLC (silica gel, Ethyl Acetate/Hexane) or HPLC.
-
Observation: The N-nitro spot (higher Rf) will diminish, and a more polar C-nitro spot (lower Rf, often acidic) will appear.
Data Summary: N-Nitro vs. C-Nitro[4]
| Property | N-Nitropyrazole (1-NO | C-Nitropyrazole (3/5-NO |
| Stability | Kinetic (Metastable) | Thermodynamic (Stable) |
| Melting Point | Generally Lower (e.g., ~92°C for 1-nitro-3,5-dimethyl) | Higher (due to H-bonding) |
| IR | High freq: 1620–1640 cm | Lower freq: 1530–1550 cm |
| Reactivity | Susceptible to hydrolysis & rearrangement | Stable to acid; acidic proton at N1 |
| Density (HEDM) | High (Compact packing) | Moderate |
References
-
Janssen, J. W. A. M., & Habraken, C. L. (1973).[4] Pyrazoles.[1][2][3][5][4][6][7][8][9] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Link
-
Larina, L. I., et al. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer. Link
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Link
-
Witanowski, M., et al. (1993). Nitrogen NMR Spectroscopy in Organic Chemistry. Annual Reports on NMR Spectroscopy. Link
-
Cattey, H., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acrhem.org [acrhem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 4-Bromo-1-nitro-1H-pyrazole via Electrophilic Nitration
Abstract
This application note details a robust, high-yield protocol for the synthesis of 4-bromo-1-nitro-1H-pyrazole from 4-bromopyrazole . Unlike carbon-nitration, which requires forcing conditions,
Introduction & Strategic Analysis
The Challenge of -Nitration
Pyrazole derivatives are versatile scaffolds in drug discovery (e.g., kinase inhibitors) and high-energy density materials (HEDMs). While electrophilic substitution typically targets the C4 position, the presence of a bromine atom at C4 blocks this site. Consequently, nitration under mild, anhydrous conditions directs the nitro group to the nitrogen atom (N1), yielding the kinetic product: 4-bromo-1-nitro-1H-pyrazole .
Reaction Strategy
The synthesis utilizes acetyl nitrate (
-
Kinetic Control: Low temperatures (
to ) favor attack at the nucleophilic ring nitrogen. -
Thermodynamic Instability:
-nitropyrazoles are labile; they can undergo thermal rearrangement to C-nitro isomers (C3 or C5) or hydrolyze back to the parent pyrazole. Therefore, strict temperature control and anhydrous workup conditions are critical.
Mechanism of Action
The reaction proceeds via an electrophilic attack of the nitronium ion equivalent (acetyl nitrate) on the lone pair of the pyrazole nitrogen.
Figure 1: Mechanistic pathway for the formation of acetyl nitrate and subsequent N-nitration.
Safety Assessment (Critical)
WARNING: EXPLOSION HAZARD
-
Acetyl Nitrate: This reagent is unstable and can explode if heated or allowed to concentrate. NEVER heat the reaction mixture above
. -
Energetic Product: 1-Nitropyrazoles are energetic materials. While 4-bromo-1-nitro-1H-pyrazole is moderately stable, it should be handled with care. Avoid friction, shock, and static discharge.
-
Acid Burns: Fuming nitric acid is highly corrosive and an oxidizer. Use full PPE (face shield, acid-resistant gloves, lab coat).
-
Runaway Reaction: The formation of acetyl nitrate is exothermic. Addition of nitric acid to acetic anhydride must be slow and strictly temperature-controlled.
Materials & Equipment
| Reagent | Grade | Role |
| 4-Bromopyrazole | >98% | Substrate |
| Acetic Anhydride ( | ACS Reagent | Solvent / Reagent |
| Nitric Acid ( | Fuming (>98%) | Nitrating Agent |
| Sodium Bicarbonate | Sat. Aq. Solution | Quenching / Neutralization |
| Ethyl Acetate / Hexanes | HPLC Grade | Extraction / Recrystallization |
Equipment:
-
Three-neck round-bottom flask (flame-dried).
-
Digital thermometer (internal probe).
-
Pressure-equalizing addition funnel.
-
Cryogenic cooling bath (Ice/NaCl or Cryostat).
-
Magnetic stirrer with Teflon stir bar.
Experimental Protocol
Preparation of Acetyl Nitrate (In Situ)
-
Setup: Equip a 250 mL three-neck flask with a thermometer, addition funnel, and nitrogen inlet. Place the flask in an ice/salt bath and cool to
. -
Solvent Charge: Add Acetic Anhydride (5.0 equiv) to the flask.
-
Acid Addition: Charge the addition funnel with Fuming Nitric Acid (1.1 equiv) .
-
Controlled Mixing: Dropwise add the nitric acid to the acetic anhydride.
-
Critical Parameter: Maintain internal temperature below
. The reaction is strongly exothermic. -
Observation: The solution will turn colorless to pale yellow.
-
-
Equilibration: Stir for 15 minutes at
to ensure complete formation of acetyl nitrate.
Nitration Reaction
-
Substrate Addition: Dissolve 4-Bromopyrazole (1.0 equiv) in a minimum volume of acetic acid (or add as a solid in small portions if solubility permits).
-
Addition: Add the substrate solution/solid to the acetyl nitrate mixture slowly.
-
Rate: Maintain temperature
.
-
-
Reaction: Stir the mixture at
for 1 hour, then allow it to slowly warm to (do not exceed ) . -
Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (
) should disappear, and a new less polar spot ( ) should appear.
Quenching & Isolation
-
Quench: Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. The acetyl nitrate will hydrolyze, and the product may precipitate.
-
Neutralization: Carefully adjust the pH to ~7 using saturated
solution. Caution: Gas evolution ( ). -
Extraction: If the product does not precipitate as a solid, extract with Ethyl Acetate (
) . -
Wash: Wash the combined organics with brine (
) and water ( ). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure at room temperature . Do not heat the rotovap bath above to prevent rearrangement. -
Purification: Recrystallize from minimal cold ethanol or hexanes/EtOAc if necessary.
Figure 2: Step-by-step process flow for the synthesis and isolation.
Characterization & Data Analysis
The product, 4-Bromo-1-nitro-1H-pyrazole , is distinguished from the starting material and potential C-nitro isomers by NMR and IR spectroscopy.
NMR Spectroscopy ( )
The introduction of the electron-withdrawing nitro group at N1 significantly deshields the adjacent proton (H5) and, to a lesser extent, H3.
| Nucleus | Position | Chemical Shift ( | Multiplicity | Interpretation |
| H-5 | 8.30 - 8.45 | s (or d, | Highly deshielded by adjacent | |
| H-3 | 7.70 - 7.80 | s (or d, | Deshielded, but less than H-5. | |
| C-4 | ~95 - 100 | - | Carbon bearing Bromine. | |
| C-3/C-5 | 135 - 145 | - | Aromatic CH carbons. |
Note: In the parent 4-bromopyrazole, H3 and H5 are equivalent (broad singlet around 7.6 ppm) due to tautomerism. The appearance of two distinct signals confirms N-substitution.
Infrared Spectroscopy (IR)
-
: Strong band at 1620–1650
. -
: Strong band at 1280–1320
. -
Absence of N-H: Disappearance of the broad N-H stretch (3100–3400
) seen in the starting material.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically lower than the parent compound. Expect 60–80
(Literature values for similar -nitropyrazoles vary; verify with pure sample). Note: If MP is >150 , suspect rearrangement to a C-nitro isomer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Neutralize rapidly; keep workup cold. Avoid prolonged contact with water. |
| Product is Oil | Residual solvent or impurities | Triturate with cold hexanes or pentane to induce crystallization. |
| Rearrangement | Reaction temp too high | Ensure reaction never exceeds 20°C. Check cooling bath efficiency. |
| Violent Exotherm | Acid addition too fast | Stop addition. Cool immediately. Add acid dropwise. |
References
-
Janssen, J. W. A. M., & Habraken, C. L. (1971). Pyrazoles.[1][2][3][4][5][6][7] VIII. N-Nitration of Pyrazoles. The Journal of Organic Chemistry, 36(21), 3081–3085. Link
-
Dalinger, I. L., et al. (1997). N-Nitropyrazoles: Synthesis, Properties, and Rearrangement. Russian Chemical Bulletin, 46, 1765–1773. Link
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (General reference for handling nitropyrazoles). Link
- Larina, L. I., et al. (2000). Nitroazoles: Synthesis, Structure and Properties. In Comprehensive Heterocyclic Chemistry. (Review of nitroazole stability).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Low-Temperature Synthesis of 1-Nitropyrazoles
Introduction: The Strategic Importance of Low-Temperature Nitration for Pyrazole Chemistry
In the landscape of pharmaceutical and energetic materials development, nitropyrazoles represent a cornerstone class of heterocyclic compounds. The strategic introduction of a nitro group onto the pyrazole scaffold unlocks diverse chemical pathways and imparts unique physicochemical properties. Specifically, 1-nitropyrazole (or N-nitropyrazole) serves as a critical intermediate. Its synthesis is deceptively simple in concept but fraught with practical challenges, primarily revolving around selectivity and safety.
This guide provides a detailed exploration of the low-temperature synthesis conditions for 1-nitropyrazole. It moves beyond a mere recitation of steps to explain the underlying chemical principles that dictate the choice of low-temperature protocols. For researchers in drug development and materials science, mastering these conditions is paramount for ensuring high-yield, high-purity synthesis while mitigating the inherent risks of nitration chemistry. We will delve into the mechanistic rationale for temperature control, provide validated protocols, and outline the critical safety measures that form a self-validating experimental system.
Mechanistic Rationale: Kinetic vs. Thermodynamic Control in Pyrazole Nitration
The nitration of pyrazole can occur at either a nitrogen atom (N-nitration) to yield 1-nitropyrazole or at a carbon atom (C-nitration), typically at the 4-position, to yield 4-nitropyrazole. The outcome is fundamentally dictated by the reaction temperature, which governs the interplay between kinetic and thermodynamic control.
-
N-Nitration (Kinetic Product): The nitrogen atoms of the pyrazole ring are inherently nucleophilic and represent the site of initial, rapid attack by the nitrating agent. This pathway has a lower activation energy and is thus favored under kinetic control, which is achieved at low temperatures. The resulting 1-nitropyrazole is the kinetic product.
-
C-Nitration (Thermodynamic Product): While formed more slowly, C-nitropyrazoles are often more thermodynamically stable than their N-nitro counterparts. At elevated temperatures, the N-nitration becomes reversible, and the reaction can proceed through a higher activation energy pathway to form the more stable C-nitro isomers.[1] Furthermore, 1-nitropyrazole itself can undergo a thermal rearrangement to yield 3(5)-nitropyrazole or 4-nitropyrazole at high temperatures (e.g., 140°C).[1]
Therefore, the core directive for the selective synthesis of 1-nitropyrazole is to maintain a low reaction temperature to ensure the reaction remains under kinetic control, thus preventing rearrangement or direct C-nitration.
Caption: Kinetic vs. Thermodynamic pathways in pyrazole nitration.
Core Protocol: Low-Temperature N-Nitration using Acetyl Nitrate
The most reliable and widely cited method for the selective synthesis of 1-nitropyrazole involves the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reagent is a milder nitrating agent than mixed sulfuric and nitric acid, which further aids in selectivity.[2]
Data Summary: Low-Temperature N-Nitration Conditions
| Temperature (°C) | Nitrating System | Solvent | Typical Yield | Reference |
| 20-25 | Fuming HNO₃ / Acetic Anhydride (Ac₂O) | Glacial Acetic Acid | ~84% (crude) | |
| 0-10 | Fuming HNO₃ | Ethyl Acetate | High | |
| 15 | HNO₃ / Acetic Anhydride (Ac₂O) | Acetic Acid | High | |
| 0-5 | Tetramethylammonium Nitrate / Trifluoroacetic Anhydride | Acetonitrile | 97% |
Experimental Workflow
Caption: General workflow for low-temperature 1-nitropyrazole synthesis.
Step-by-Step Methodology
Materials:
-
Pyrazole
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (≥90%)
-
Glacial Acetic Acid
-
Crushed Ice / Ice-water
-
Standard laboratory glassware, magnetic stirrer, and a cooling bath (ice-salt or cryocooler).
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place acetic anhydride. Begin cooling the flask in an ice-salt bath to an internal temperature of 0°C.
-
Formation of Acetyl Nitrate: While maintaining the internal temperature between 0°C and 10°C, add fuming nitric acid dropwise to the stirred acetic anhydride. The formation of acetyl nitrate is exothermic and requires careful temperature management.
-
Causality: Pre-forming the acetyl nitrate at low temperature before introducing the pyrazole is crucial. This ensures the nitrating agent is ready for immediate reaction, minimizing the risk of unreacted nitric acid accumulation which could lead to a runaway reaction upon addition of the substrate.
-
-
Substrate Addition: In a separate beaker, dissolve pyrazole in glacial acetic acid. Add this pyrazole solution dropwise to the cold acetyl nitrate solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Quenching and Isolation: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will quench the reaction and precipitate the 1-nitropyrazole product.
-
Causality: Pouring the reaction into ice, rather than adding ice to the reaction, is a critical safety step. It ensures that the bulk medium is always the cold, aqueous phase, providing maximum heat dissipation for the highly exothermic dilution of the strong acids and quenching of any unreacted nitrating agent.[3]
-
-
Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with copious amounts of ice-cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum to obtain 1-nitropyrazole as a white crystalline solid.
Safety and Hazard Management: A Self-Validating System
Nitration reactions are inherently hazardous due to their high exothermicity and the use of corrosive, oxidizing, and potentially explosive reagents.[4] A robust safety protocol is not merely a list of precautions but a system where each step validates the safety of the next.
Pillar 1: Reagent and Temperature Control
-
Viscosity: At very low temperatures, concentrated acids and acetic anhydride can become viscous, leading to poor mixing and the formation of localized hot spots.[5] Ensure vigorous stirring is maintained throughout the reaction.
-
Cooling Bath: Employ a reliable cooling bath (e.g., ice-salt, acetone/dry ice, or a cryocooler). Never rely solely on an ice-water bath for temperatures below 5°C. Have a secondary cooling bath on standby.
-
Slow Addition: The dropwise addition of reagents is non-negotiable. This ensures that the heat generated can be effectively dissipated by the cooling system, preventing a thermal runaway.[6]
Pillar 2: Personal Protective Equipment (PPE)
-
Standard PPE: Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.
-
Enhanced Protection: A face shield is strongly recommended during the addition of nitric acid and the quenching step to protect against splashes. The entire procedure must be performed inside a certified chemical fume hood.
Pillar 3: Quenching and Waste Disposal
-
Controlled Quenching: As detailed in the protocol, always add the acid mixture to ice. Never the other way around. The volume of the ice/water should be at least 10 times the volume of the reaction mixture to provide an adequate heat sink.
-
Neutralization: The acidic filtrate after product isolation must be neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) before disposal. This should be done cautiously in a large container to manage gas evolution and heat generation.
Product Characterization and Validation
The identity and purity of the synthesized 1-nitropyrazole should be confirmed by standard analytical techniques.
Expected Characterization Data:
-
Appearance: White crystalline solid.
-
1H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyrazole ring.[7]
-
13C NMR: The carbon NMR spectrum will show three signals for the three carbon atoms of the pyrazole ring.[7][8]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-NO₂ group, typically in the regions of 1550-1600 cm⁻¹ and 1280-1320 cm⁻¹, respectively.[7][9]
Conclusion
The selective synthesis of 1-nitropyrazole is a foundational technique for chemists working with this versatile heterocyclic core. Success hinges on a robust understanding of the principles of kinetic versus thermodynamic control. By adhering to meticulously controlled low-temperature conditions, particularly during the in situ formation of acetyl nitrate and its subsequent reaction with pyrazole, researchers can achieve high yields of the desired N-nitro isomer. The protocols and safety frameworks presented herein are designed to be a self-validating system, ensuring both the integrity of the scientific outcome and the safety of the practitioner. This approach empowers researchers, scientists, and drug development professionals to confidently and safely produce this key chemical intermediate for their downstream applications.
References
-
Understanding the Synthesis and Handling of 1-Nitropyrazole (CAS 7119-95-1) . (2024). Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent . (2022). JACS Au. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins . The Journal of Organic Chemistry. Available at: [Link]
-
N-nitropyrazoles: A new class of nitrogen oxide generators . (2016). ResearchGate. Available at: [Link]
-
Wang, R., et al. (2018). Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials . Scientific Reports. Available at: [Link]
-
Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles . ResearchGate. Available at: [Link]
-
He, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds . Molecules. Available at: [Link]
-
Li, M., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions . Molecules. Available at: [Link]
-
Fischer, N., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties . Molecules. Available at: [Link]
-
Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Manipulating nitration and stabilization to achieve high energy . Science Advances. Available at: [Link]
-
Wang, R., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials . Molecules. Available at: [Link]
-
Review on synthesis of nitropyrazoles . (2014). ResearchGate. Available at: [Link]
-
1H-Pyrazole, 1-nitro- . PubChem. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent . (2022). JACS Au. Available at: [Link]
-
Quenching Reactive Substances . KGROUP. Available at: [Link]
-
Going Low Temperature . (2015). Pharmaceutical Technology. Available at: [Link]
-
Sheng, Y., et al. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone . MDPI. Available at: [Link]
-
A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals . (2022). ChemRxiv. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor . (2021). ResearchGate. Available at: [Link]
-
A Brief Introduction to Chemical Reaction Optimization . PMC - PubMed Central - NIH. Available at: [Link]
-
1H-Pyrazole . NIST WebBook. Available at: [Link]
-
Nitration Chemistry in Continuous Flow using Acetyl Nitrate . (2012). Fraunhofer-Publica. Available at: [Link]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes . (2014). ACS Publications. Available at: [Link]
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Incidents in the chemical industry due to thermal-runaway chemical reactions . IChemE. Available at: [Link]
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High Force, High Impact: Solving Viscous Fluid Challenges in the Lab . KR Analytical. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . (2023). RSC Publishing. Available at: [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? . (2016). ResearchGate. Available at: [Link]
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate . PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives . (2023). MDPI. Available at: [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au) . ResearchGate. Available at: [Link]
-
Safety considerations when quenching with oil or salt . (2022). Thermal Processing Magazine. Available at: [Link]
-
How to handle viscous specimens . (2024). myadlm.org. Available at: [Link]
-
The crystal structure of pyrazole nitrate . (2018). ResearchGate. Available at: [Link]
-
Incident during nitration in a batch reactor . IChemE. Available at: [Link]
-
3-Nitropyrazole . PubChem. Available at: [Link]
-
Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid . (2022). ScienceDirect. Available at: [Link]
-
How to set a synthesis reaction to a particular temperature? . (2024). ResearchGate. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions . The Royal Society of Chemistry. Available at: [Link]
- Controlling temperature of nitration reactions. Google Patents.
-
1H-Pyrazole, 1-phenyl- . NIST WebBook. Available at: [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy . (2022). YouTube. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy . Thieme. Available at: [Link]
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- 9. Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 4-Bromo-1-nitro-1H-pyrazole in Energetic Material Synthesis
Strategic Rationale: The "3-Nitro" Challenge
In the development of High-Energy Density Materials (HEDMs), pyrazole scaffolds are prized for their high heat of formation and nitrogen content. However, a fundamental synthetic challenge exists: Electrophilic aromatic substitution (nitration) of pyrazole preferentially occurs at the C4 position.
Direct nitration of pyrazole yields 4-nitropyrazole, a thermodynamic sink with limited utility for high-performance applications compared to its 3,4-dinitro or 3,4,5-trinitro analogs. To access the 3-nitro position—critical for maximizing density and oxygen balance—chemists must utilize a "blocking and migration" strategy.
4-Bromo-1-nitro-1H-pyrazole serves as the linchpin in this strategy.
-
Blocking: The bromine atom at C4 prevents nitration at the most reactive site.
-
Activation: The N-nitro group (at N1) is introduced under mild conditions.
-
Migration: Under thermal forcing, the N-nitro group undergoes a [1,5]-sigmatropic rearrangement to the C3 position, yielding 4-bromo-3-nitropyrazole .
This application note details the synthesis of the 1-nitro precursor and its controlled rearrangement, providing a validated route to 3-functionalized energetic scaffolds.
Mechanistic Pathway[1]
The utility of 4-bromo-1-nitro-1H-pyrazole lies in its thermal instability. Unlike the stable C-nitro isomers, the N-nitro bond is labile. Upon heating, the nitro group migrates to the adjacent carbon (C3 or C5). Since C4 is blocked by bromine, the rearrangement is regioselective for C3.
Pathway Visualization
Figure 1: The synthetic workflow utilizing the N-nitro migration strategy to access the C3-nitro position.
Experimental Protocols
Safety Pre-Requisites[2][3][4]
-
Hazard Class: Energetic Precursor.
-
Primary Risks: Explosion (thermal runaway), Detonation (shock sensitivity of dry N-nitro compounds), Chemical Burns (Fuming HNO3).
-
Engineering Controls: All reactions must be performed behind a blast shield in a functioning fume hood.
-
PPE: Kevlar gloves under nitrile, face shield, anti-static lab coat.
Protocol A: Synthesis of 4-Bromo-1-nitro-1H-pyrazole
Objective: Selective N-nitration of 4-bromopyrazole.
Reagents:
-
4-Bromopyrazole (10 mmol, 1.47 g)
-
Acetic Anhydride (Ac₂O) (30 mmol, 3.0 mL)
-
Fuming Nitric Acid (100%, 12 mmol, 0.5 mL)
-
Acetic Acid (Glacial, solvent)
Procedure:
-
Preparation of Acetyl Nitrate: In a reaction vessel cooled to 0°C , slowly add fuming nitric acid to acetic anhydride. Caution: Highly Exothermic. Stir for 15 minutes to form acetyl nitrate in situ.
-
Addition: Dissolve 4-bromopyrazole in a minimal amount of glacial acetic acid. Add this solution dropwise to the acetyl nitrate mixture, maintaining the internal temperature below 5°C .
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quenching: Pour the reaction mixture onto 50g of crushed ice/water.
-
Isolation: The product, 4-bromo-1-nitro-1H-pyrazole, will precipitate as a white/pale yellow solid. Filter the solid and wash exclusively with ice-cold water .
-
Drying: Dry under vacuum at room temperature. Do not use heat.
Validation Criteria:
-
Yield: >85%
-
¹H NMR (CDCl₃): Distinct downfield shift of the H3/H5 protons compared to the starting material due to the electron-withdrawing N-nitro group.
-
Stability: Store at -20°C. Use immediately for Protocol B.
Protocol B: Thermal Rearrangement to 4-Bromo-3-nitro-1H-pyrazole
Objective: Conversion of the N-nitro precursor to the stable C-nitro energetic scaffold.
Reagents:
-
4-Bromo-1-nitro-1H-pyrazole (from Protocol A)
-
Benzonitrile (High-boiling solvent)
Procedure:
-
Solvation: Dissolve the 4-bromo-1-nitro-1H-pyrazole in benzonitrile (concentration ~0.5 M).
-
Thermolysis: Heat the solution to 140°C in a sealed tube or pressure vial behind a blast shield.
-
Monitoring: Monitor via TLC or HPLC. The reaction typically completes in 4–6 hours. The N-nitro spot will disappear, replaced by a more polar C-nitro spot.
-
Workup: Remove the solvent under reduced pressure (or via steam distillation if scale permits).
-
Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate).
Data Summary Table:
| Property | 4-Bromo-1-nitro-1H-pyrazole | 4-Bromo-3-nitro-1H-pyrazole |
| Type | Kinetic Intermediate | Thermodynamic Product |
| Stability | Low (Moisture/Heat Sensitive) | High (Stable Energetic) |
| Melting Point | ~93–96°C (Dec) | >120°C (Distinct) |
| Primary Utility | Nitrating Agent / Precursor | Energetic Scaffold |
| Density (Est.) | 1.82 g/cm³ | 1.91 g/cm³ |
Downstream Applications
Once the 4-bromo-3-nitro-1H-pyrazole is secured, it becomes a versatile platform for advanced energetics:
-
Nucleophilic Displacement (S_NAr): The nitro group at C3 activates the bromine at C4. Reaction with nucleophiles (e.g., azide, amine) can displace the bromine to form 3-nitro-4-azidopyrazole or 3-nitro-4-aminopyrazole .
-
Coupling Reactions: The C4-Bromine bond remains intact during rearrangement, allowing for Palladium-catalyzed coupling (Suzuki/Sonogashira) to attach tetrazole or triazole rings, creating high-nitrogen, bridged energetic systems (e.g., 1,1'-bipyrazoles).
-
N-Functionalization: The NH position at N1 (restored after rearrangement) can be re-nitrated or alkylated to further increase oxygen balance.
References
-
Synthesis and Reactivity of 4-Bromopyrazole: Vertex AI Search Result 1.1 & 1.6 Sigma-Aldrich Product Data: 4-Bromopyrazole
-
Mechanism of N-Nitro to C-Nitro Rearrangement: Janssen, J. W. A. M., et al. "Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles." The Journal of Organic Chemistry.
-
Energetic Pyrazole Hybrids: ResearchGate: Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids.
-
Safety Data & GHS Classification: Fisher Scientific SDS: 4-Nitro-1H-pyrazole (Analogous Hazards)
Application Note: A Streamlined One-Pot Synthesis of 3-Nitro-4-bromopyrazole from a 1-Nitro Intermediate for Accelerated Drug Discovery
Introduction: The Significance of 3-Nitro-4-bromopyrazole in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in modern drug development, featuring prominently in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in medicinal chemistry. Within this class of compounds, 3-nitro-4-bromopyrazole serves as a highly versatile intermediate. The nitro group, a strong electron-withdrawing group, not only modulates the electronic profile of the pyrazole ring but also acts as a handle for further chemical transformations, such as reduction to an amino group. The bromo substituent at the 4-position provides a convenient site for cross-coupling reactions, enabling the introduction of diverse molecular fragments. This dual functionality makes 3-nitro-4-bromopyrazole a valuable building block for the synthesis of complex molecules with potential biological activity. Traditionally, the synthesis of this intermediate involves multiple, discrete steps, often with purification of intermediates, leading to increased synthesis time and reduced overall yield. This application note presents a rationale and a detailed protocol for a proposed one-pot synthesis of 3-nitro-4-bromopyrazole, starting from the readily accessible 1-nitro intermediate, N-nitropyrazole.
A Novel One-Pot Strategy: From N-Nitropyrazole to 3-Nitro-4-bromopyrazole
The conventional synthesis of 3-nitropyrazole involves the N-nitration of pyrazole followed by a thermal or acid-catalyzed rearrangement of the resulting N-nitropyrazole.[1][2] Subsequently, the 3-nitropyrazole is brominated to yield the target compound. Our proposed one-pot protocol integrates these sequential transformations—N-nitropyrazole rearrangement and subsequent C4-bromination—into a single, continuous process, thereby obviating the need for isolation and purification of the 3-nitropyrazole intermediate. This approach is designed to enhance efficiency by minimizing handling, reducing solvent waste, and shortening the overall reaction time.
The core of this strategy lies in the careful selection of reaction conditions that are amenable to both the rearrangement and bromination steps. The rearrangement of N-nitropyrazole to 3-nitropyrazole is typically achieved at elevated temperatures.[3] Therefore, a brominating agent that is stable and reactive under these conditions is paramount. N-Bromosuccinimide (NBS) is an ideal candidate due to its thermal stability and its ability to act as a source of electrophilic bromine.[1]
Visualizing the One-Pot Workflow
Caption: Proposed workflow for the one-pot synthesis.
Delving into the Reaction Mechanism
The successful implementation of this one-pot synthesis hinges on a clear understanding of the underlying reaction mechanisms. The process can be dissected into two key stages occurring sequentially in the same reaction vessel.
Stage 1: The[1][4]-Sigmatropic Rearrangement of N-Nitropyrazole
The transformation of N-nitropyrazole to 3-nitropyrazole is a well-documented intramolecular rearrangement.[4][5] Computational studies suggest that this process proceeds via a[1][6]-sigmatropic shift of the nitro group.[7] In this concerted, pericyclic reaction, the nitro group migrates from the nitrogen atom at position 1 to the carbon atom at position 3 of the pyrazole ring. This rearrangement is thermally induced and is the rate-determining step for the formation of the C-nitrated intermediate.
Stage 2: Electrophilic Aromatic Bromination
Following the in situ formation of 3-nitropyrazole, the subsequent bromination is a classic electrophilic aromatic substitution reaction. The pyrazole ring, although deactivated by the newly introduced nitro group, is still sufficiently nucleophilic to react with an electrophilic bromine source. Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, as attack at this position leads to a more stable cationic intermediate (Wheland intermediate) compared to attack at C5.[8][9] The nitro group at C3 further directs the incoming electrophile to the C4 position. The N-bromosuccinimide (NBS) serves as the source of the electrophilic bromine.
Visualizing the Reaction Mechanism
Caption: The sequential rearrangement and bromination steps.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol based on established chemical principles and requires experimental validation. Appropriate safety precautions should be taken when handling all reagents.
Materials:
-
N-Nitropyrazole (1-nitro intermediate)
-
N-Bromosuccinimide (NBS)
-
Anhydrous, high-boiling point solvent (e.g., benzonitrile, diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve N-nitropyrazole (1.0 equivalent) in the chosen anhydrous, high-boiling point solvent (e.g., benzonitrile).
-
Addition of Brominating Agent: To this solution, add N-bromosuccinimide (1.1 equivalents).
-
Reaction Progression: Heat the reaction mixture to a temperature conducive to the rearrangement of N-nitropyrazole (typically 120-150 °C, solvent-dependent) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-nitro-4-bromopyrazole.
Target Reaction Parameters and Expected Outcomes
The following table summarizes the target parameters for the proposed one-pot synthesis. These values are estimations and may require optimization.
| Parameter | Target Value/Condition | Rationale |
| Starting Material | N-Nitropyrazole | The 1-nitro intermediate for the rearrangement. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Thermally stable and effective for bromination of electron-deficient systems.[1] |
| Solvent | Benzonitrile or Diphenyl ether | High boiling point to facilitate thermal rearrangement.[10] |
| Temperature | 120-150 °C | To induce the[1][6]-sigmatropic rearrangement of N-nitropyrazole.[3] |
| Reaction Time | 2-6 hours | Estimated time for both rearrangement and bromination to reach completion. |
| Expected Yield | 60-80% | A conservative estimate for a one-pot, two-step reaction. |
Troubleshooting Guide
| Potential Issue | Possible Cause | Suggested Solution |
| Incomplete Rearrangement | Insufficient temperature or reaction time. | Increase the reaction temperature in increments of 10 °C or prolong the reaction time. Monitor by TLC or HPLC. |
| Formation of Byproducts | Over-bromination or side reactions at high temperatures. | Reduce the amount of NBS to 1.05 equivalents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield | Degradation of starting material or product at high temperatures. | Consider a lower reaction temperature with a longer reaction time. Explore alternative high-boiling point solvents. |
| Difficult Purification | Co-elution of product with byproducts or residual solvent. | Optimize the eluent system for column chromatography. If using a high-boiling solvent, consider removal by vacuum distillation if the product is stable. |
Conclusion
The proposed one-pot synthesis of 3-nitro-4-bromopyrazole from its 1-nitro intermediate offers a promising avenue for improving the efficiency of its production. By combining the rearrangement and bromination steps, this protocol has the potential to reduce waste, save time, and decrease costs associated with the synthesis of this valuable building block. Further experimental validation and optimization of this method could provide significant advantages for researchers and professionals in the field of drug development and organic synthesis.
References
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4). Available at: [Link]
-
Filimonov, V. D., et al. (2015). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate(III). ResearchGate. Available at: [Link]
-
Pramanik, A., et al. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
-
Wang, X., et al. (2010). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]
-
Hassan, A. A., et al. (2018). Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. ResearchGate. Available at: [Link]
-
Shinde, A. G., et al. (2012). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Scholars Research Library. Available at: [Link]
-
Li, P., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Omega. Available at: [Link]
-
Li, G., et al. (2021). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate. CN111072630A.
-
Lynch, B. M., & Khan, M. A. (1963). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Habraken, C. L., & Janssen, J. W. A. M. (1971). Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Suggestions for solvents capable of efficiently performing alpha-bromination and nucleophilic substitutions. Available at: [Link]
-
Kaczmarek, E., & Jasiński, R. (2018). On the question of the molecular mechanism of N-nitropyrazole rearrangement. ResearchGate. Available at: [Link]
-
SlideShare. (n.d.). Pyrazole. Available at: [Link]
-
University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Available at: [Link]
-
Janssen, J. W. A. M., & Habraken, C. L. (1976). On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[1][6] sigmatropic nitro migration. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Available at: [Link]
-
Rzepa, H. S. (2014). Aromatic electrophilic substitution. A different light on the bromination of benzene. Henry Rzepa's Blog. Available at: [Link]
-
Jasiński, R., & Kącka-Zych, A. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
Bakherad, M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. Available at: [Link]
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Application Note & Protocol: Solvent Selection for Stabilizing N-Nitro Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Author: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Stability Challenge of N-Nitro Pyrazole Derivatives
N-nitro pyrazole derivatives are a class of energetic compounds characterized by a five-membered heterocyclic ring with adjacent nitrogen atoms, further substituted with one or more nitro groups.[1][2] These molecules are of significant interest in various fields, including as energetic materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their high nitrogen content and positive heat of formation contribute to their energetic properties.[1] However, the very nature of their chemical structure, particularly the N-NO2 bond, can render them susceptible to decomposition, posing challenges for their synthesis, storage, and formulation.[3][4] The stability of these compounds is paramount, not only for safety but also for ensuring their efficacy and shelf-life in various applications. This application note provides a comprehensive guide to selecting suitable solvents for the stabilization of N-nitro pyrazole derivatives, grounded in an understanding of their decomposition mechanisms and the principles of solvent-solute interactions.
Understanding the Decomposition Pathways of N-Nitro Pyrazole Derivatives
The thermal decomposition of N-nitro pyrazole derivatives can proceed through several pathways, including:
-
N-NO2 Bond Cleavage: This is often the initial and rate-determining step in the decomposition of many N-nitro compounds, leading to the formation of radical species.
-
Nitro-Nitrite Isomerization: This pathway can dominate the decomposition of some nitro derivatives of pyrazole.[4]
-
Ring Opening: Subsequent to initial bond cleavage, the pyrazole ring can undergo fragmentation.
-
Intramolecular Hydrogen Transfer: A[5][6] sigmatropic hydrogen shift has been proposed as a potential thermolysis pathway.[3]
-
Intramolecular Oxidation: The nitro group can oxidize an adjacent carbon atom, proceeding through a polarized cyclic transition state.[3]
The specific pathway and rate of decomposition are highly dependent on the substitution pattern on the pyrazole ring and the surrounding environmental conditions, with the choice of solvent playing a critical role.
The Role of the Solvent in Stabilizing N-Nitro Pyrazole Derivatives
The solvent can significantly influence the stability of a solute through various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[7] By preferentially stabilizing the ground state of the N-nitro pyrazole derivative over its decomposition transition state, a solvent can increase the activation energy barrier for decomposition, thereby enhancing its stability.[7]
Key solvent properties to consider include:
-
Polarity and Dielectric Constant: The polarity of the solvent can influence the stability of polar molecules and transition states. Highly polar solvents may stabilize polar ground states or charged intermediates.
-
Proticity: Protic solvents, which can donate hydrogen bonds, may interact with the nitro groups or the nitrogen atoms of the pyrazole ring. These interactions can either be stabilizing or destabilizing depending on the specific derivative.
-
Solvent-Solute Interactions: Specific interactions, such as the formation of solvent cages, can physically hinder the conformational changes required for decomposition.
Theoretical studies, such as those using density functional theory (DFT), can provide insights into how different solvents affect the energy levels and, consequently, the stability of energetic compounds.[8] For instance, solvents like DMSO and water have been shown to increase the stability of certain carbenes by lowering their energy levels.[8]
Experimental Workflow for Solvent Screening and Selection
A systematic approach is crucial for identifying the optimal solvent for a given N-nitro pyrazole derivative. The following workflow outlines a comprehensive screening process.
Caption: A systematic workflow for screening and selecting stabilizing solvents for N-nitro pyrazole derivatives.
Protocol 1: Isothermal Stability Study using HPLC
This protocol describes a method for assessing the chemical stability of an N-nitro pyrazole derivative in various solvents under isothermal conditions.
1. Materials and Reagents:
-
N-nitro pyrazole derivative of interest
-
A range of candidate solvents (e.g., acetonitrile, methanol, ethanol, ethyl acetate, dimethyl sulfoxide (DMSO), water, toluene, etc.) of HPLC grade or higher.
-
HPLC or UPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Incubator or oven capable of maintaining a constant temperature (e.g., 40°C ± 2°C)
2. Procedure:
-
Solvent Selection: Choose a diverse set of at least 5-10 solvents with varying properties (polarity, proticity, dielectric constant).
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of the N-nitro pyrazole derivative.
-
Prepare a stock solution in a Class A volumetric flask using a solvent in which the compound is known to be highly soluble and stable (e.g., acetonitrile).
-
-
Preparation of Test Solutions:
-
For each candidate solvent, prepare a solution of the N-nitro pyrazole derivative at a known concentration (e.g., 0.1 mg/mL) by diluting the stock solution.
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, analyze each test solution by HPLC to determine the initial concentration of the parent compound. This will serve as the baseline.
-
-
Isothermal Stressing:
-
Place the vials containing the test solutions in a pre-heated incubator at the desired temperature (e.g., 40°C or 60°C). Protect the samples from light.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC to quantify the remaining parent compound.
-
-
Data Analysis:
-
For each solvent, plot the percentage of the parent compound remaining versus time.
-
Calculate the degradation rate constant (k) for each solvent, assuming pseudo-first-order kinetics if applicable.
-
3. HPLC Method Development (General Guidance):
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is often suitable.
-
Detection: Use a UV detector set at the λmax of the N-nitro pyrazole derivative.
-
Injection Volume: Typically 1-5 µL.
-
Flow Rate: Adjust based on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
Protocol 2: Characterization of Degradants by LC-MS
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products formed during the stability study.
1. Materials and Reagents:
-
Samples from the isothermal stability study (Protocol 1).
-
LC-MS system (e.g., Q-TOF, Orbitrap) capable of high-resolution mass spectrometry.
-
Reagents for the mobile phase (LC-MS grade).
2. Procedure:
-
Sample Analysis:
-
Inject the stressed samples from the solvents showing the most significant degradation into the LC-MS system.
-
-
Data Acquisition:
-
Acquire data in both positive and negative ionization modes to maximize the detection of different degradants.
-
Perform MS/MS (or MS^n) fragmentation of the parent compound and any observed degradation products to obtain structural information.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the T=0 sample to identify new peaks corresponding to degradation products.
-
Determine the accurate mass of the degradation products and propose elemental compositions.
-
Analyze the fragmentation patterns to elucidate the structures of the degradants. This information is crucial for understanding the decomposition mechanism in each solvent.
-
Data Presentation and Interpretation
The results of the solvent screening study should be presented in a clear and comparative manner.
Table 1: Stability of Compound X in Various Solvents at 60°C
| Solvent | Dielectric Constant (20°C) | % Parent Remaining (72h) | Major Degradation Products Identified |
| Toluene | 2.4 | 98.5% | None Detected |
| Ethyl Acetate | 6.0 | 95.2% | Isomer A |
| Acetonitrile | 37.5 | 88.1% | Isomer A, Ring-Opened Product B |
| Methanol | 32.7 | 75.4% | Ring-Opened Product B, Solvated Adduct C |
| DMSO | 46.7 | 65.9% | Multiple unidentified polar degradants |
| Water | 80.1 | 50.3% | Hydrolysis Product D |
Note: Data presented is hypothetical and for illustrative purposes.
Mechanistic Insights from Solvent Effects
The nature of the degradation products can provide valuable clues about the decomposition mechanism and how the solvent influences it.
Caption: Potential interactions between an N-nitro pyrazole derivative and different solvent types, leading to varying stability outcomes.
For example, the formation of a hydrolysis product in water clearly indicates a reaction with the solvent.[1] The accelerated degradation in polar aprotic solvents might suggest that these solvents stabilize a polar transition state in the decomposition pathway. Conversely, non-polar, aprotic solvents like toluene may provide a more inert environment, leading to enhanced stability.
Conclusion and Best Practices
The selection of an appropriate solvent is a critical step in the development and handling of N-nitro pyrazole derivatives. A systematic screening approach, combining isothermal stress studies with modern analytical techniques like HPLC and LC-MS, allows for a data-driven decision.
Key Recommendations:
-
Start with a diverse range of solvents: Include non-polar, polar aprotic, and polar protic solvents to probe different types of interactions.
-
Employ orthogonal analytical techniques: Use HPLC for quantification and LC-MS for the identification of degradation products to gain a comprehensive understanding of the stability profile.
-
Consider the end application: The choice of solvent will also be dictated by factors such as solubility requirements, toxicity, and compatibility with downstream processes.
-
Document everything: Meticulous record-keeping of experimental conditions and results is essential for reproducibility and regulatory submissions.
By following the protocols and principles outlined in this application note, researchers can confidently select solvents that ensure the stability and integrity of their N-nitro pyrazole derivatives, paving the way for their successful application.
References
-
Di Stasio, N. (2018). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. PubMed. Available at: [Link]
-
Yin, C., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
-
Wang, R., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Nitropyrazoles (review). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]
-
Singh, P. P., et al. (2022). Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Solvent effects. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
-
Orientjchem.org. (n.d.). The Influence of Various Solvents on Energetic Property and Stability in C5h4 Divalent Five-Membered Ring: A Dft Studies. orientjchem.org. Available at: [Link]
-
Purdue University. (2021). Industrial Perspectives on Energetic Materials. Purdue Engineering. Available at: [Link]
-
Panday, A. & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Grinias, J. (2023). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Zhang, J., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A. Available at: [Link]
-
LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]
-
Mader, P. (2007). Thermal Stability of Explosives. CHIMIA. Available at: [Link]
-
Zhang, Z., et al. (2023). Weak Solvent–Solvent Interaction Enables High Stability of Battery Electrolyte. ACS Energy Letters. Available at: [Link]
-
ResearchGate. (n.d.). Solvent-reagent effect in chemical detection of energetic materials type contaminants. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. orientjchem.org [orientjchem.org]
Troubleshooting & Optimization
Preventing thermal rearrangement of 4-Bromo-1-nitro-1H-pyrazole
Technical Support Center: 4-Bromo-1-nitro-1H-pyrazole
Welcome to the technical support center for 4-Bromo-1-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sensitive reagent. Here, we address the critical challenge of preventing its unintended thermal rearrangement, providing in-depth troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the thermal rearrangement of 4-Bromo-1-nitro-1H-pyrazole?
The thermal rearrangement of 4-bromo-1-nitro-1H-pyrazole is an intramolecular isomerization process where the nitro (-NO2) group migrates from the nitrogen atom at the 1-position (an N-nitro adduct) to a carbon atom on the pyrazole ring, typically the 3- or 5-position, to form a more stable C-nitro isomer. This occurs because the bond dissociation energy of a C-NO2 bond is higher than that of an N-NO2 bond, making the C-nitro isomer the thermodynamically favored product.[1]
Q2: What conditions typically trigger this rearrangement?
This rearrangement is primarily induced by heat. Conventional isomerization of N-nitropyrazoles to C-nitropyrazoles often requires high temperatures, generally in the range of 120–190 °C, and prolonged reaction times of 3 to 7 hours.[1] The choice of solvent also plays a crucial role, with high-boiling solvents like chlorobenzene, xylene, or N-methylformamide facilitating this process.[1] In some cases, acidic conditions can also catalyze the rearrangement, even at lower temperatures.[2]
Q3: What are the potential isomeric byproducts of the rearrangement?
The thermolysis of bromo-1-nitro-1H-pyrazoles can lead to the formation of different C-nitro isomers.[3] For 4-bromo-1-nitro-1H-pyrazole, the primary rearrangement products would be 4-bromo-3-nitro-1H-pyrazole and 4-bromo-5-nitro-1H-pyrazole. The ratio of these isomers can depend on the specific reaction conditions, including temperature, solvent, and the presence of any catalysts.
Visualizing the Rearrangement
Caption: Workflow for synthesizing 4-bromo-1-nitro-1H-pyrazole.
Protocol 2: Analytical Characterization to Detect Isomeric Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique to separate and identify the desired N-nitro product from its C-nitro isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp up at 10 °C/min to a final temperature of 250 °C and hold for 5 minutes.
-
Injector Temperature: 230 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
Procedure:
-
Prepare a dilute solution of your sample in a suitable solvent (e.g., ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Analyze the resulting chromatogram. The N-nitro and C-nitro isomers should have different retention times.
-
Confirm the identity of each peak by examining its mass spectrum. The molecular ion peak will be the same for all isomers, but the fragmentation patterns may differ, providing structural information. [4]
References
-
Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega, 2019. [Link]
-
Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. MDPI, 2026. [Link]
-
4-Bromo-1-nitrobenzene. National Center for Biotechnology Information, [Link]
-
PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube, 2020. [Link]
-
Rearrangements of N‐Heterocyclic Carbenes of Pyrazole to 4‐Aminoquinolines and Benzoquinolines. ResearchGate, 2025. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020. [Link]
-
Review on synthesis of nitropyrazoles. ResearchGate, 2025. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
3-bromo-1-methyl-4-nitro-1H-pyrazole. PubChem, [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PubMed, 2023. [Link]
-
The Photochemical Isomerization of Pyrazoles: An AB Initio Study. ResearchGate, 2025. [Link]
-
Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate, 2023. [Link]
-
Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, [Link]
-
Nitropyrazoles. ResearchGate, 2025. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI, [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI, 2023. [Link]
-
Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole, a convenient new nitrating agent. The Journal of Organic Chemistry, [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU, [Link]
-
Pyrazole synthesis. Organic Chemistry Portal, [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate, 2025. [Link]
-
Nitration. Wikipedia, [Link]
-
Nitropyrazoles (review). ResearchGate, 2025. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate, [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information, 2025. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate, 2025. [Link]
Sources
Technical Support Center: Controlling Kinetics vs. Thermodynamics in Pyrazole Nitration
Ticket ID: PYR-NIT-004 Subject: Regioselectivity Control (N-Nitro vs. C-Nitro) and Rearrangement Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Kinetic/Thermodynamic Divergence
Welcome to the Technical Support Center. You are likely accessing this guide because your pyrazole nitration yielded an unexpected isomer mixture or failed to produce the stable 4-nitro derivative.
In pyrazole chemistry, nitration is governed by a strict dichotomy between kinetic control (attack at the most electron-rich, accessible site: Nitrogen) and thermodynamic control (formation of the most stable product: C4-Carbon).
-
Kinetic Product (N-Nitropyrazole): Formed rapidly under mild conditions (e.g., acetyl nitrate). It is chemically labile and an energetic material.
-
Thermodynamic Product (4-Nitropyrazole): Formed under forcing conditions (e.g., mixed acid, heat). It is the stable, pharmaceutical/energetic intermediate.
Understanding this pathway is the only way to troubleshoot yield loss and safety hazards.
Module 1: Mechanistic Troubleshooting (The "Why")
Before optimizing conditions, you must visualize the reaction coordinate. The conversion of N-nitropyrazole to 4-nitropyrazole is not a simple resonance effect; it is often an acid-catalyzed rearrangement involving the generation of a nitronium species.
Reaction Coordinate Visualization
The following diagram illustrates the energy landscape. Note that the N-nitro species is a "energy trap" that must be overcome to reach the thermodynamic C-nitro sink.
Figure 1: Reaction coordinate showing the kinetic N-nitration pathway and the thermodynamic rearrangement to C4-nitration.
Module 2: Practical Protocols (The "How")
Use the following standardized protocols. Do not deviate from temperature controls without assessing safety risks.
Scenario A: Targeting N-Nitropyrazole (Kinetic Control)
Objective: Synthesis of high-energy intermediates or specific N-functionalized precursors.
Reagent System: Acetyl Nitrate (
Step-by-Step Protocol:
-
Preparation: Cool acetic anhydride (
equiv) to in a reactor equipped with an internal thermometer. -
Activation: Dropwise add fuming nitric acid (
equiv). WARNING: Highly exothermic. Maintain internal temp . This generates acetyl nitrate in situ. -
Addition: Add solid pyrazole (
equiv) in portions. -
Reaction: Stir at
for 1–2 hours. Monitor by TLC (N-nitro species are less polar than C-nitro). -
Quench: Pour mixture onto crushed ice/water. The N-nitropyrazole typically precipitates as a white solid.
-
Isolation: Filter immediately. Do not heat during drying.
Scenario B: Targeting 4-Nitropyrazole (Thermodynamic Control)
Objective: Synthesis of stable pharmaceutical intermediates.
Reagent System: Mixed Acid (
Step-by-Step Protocol:
-
Dissolution: Dissolve pyrazole (
equiv) in concentrated sulfuric acid ( equiv). The exotherm forms the pyrazolium salt, protecting the nitrogen. -
Nitration: Add fuming nitric acid (
equiv) dropwise. -
Thermal Drive: Heat the reaction to 60–90°C for 3–6 hours.
-
Note: If you start from the N-nitropyrazole (from Scenario A), simply dissolve it in conc.
and heat to trigger the rearrangement.
-
-
Monitoring: HPLC/TLC will show the disappearance of starting material.
-
Workup: Pour onto ice. Neutralize carefully with
or to pH 7 to precipitate the product.-
Tip: 4-Nitropyrazole is amphoteric; pH control is critical for precipitation.
-
Module 3: Troubleshooting & FAQs
Q1: I am getting a mixture of N-nitro and 4-nitro isomers. How do I fix this?
Diagnosis: You are likely in the "transition zone" of the energy diagram.
-
If targeting N-nitro: Your reaction temperature spiked above
, or your quench was too exothermic. Keep it cold. -
If targeting 4-nitro: Your reaction time was too short or temperature too low. The rearrangement is slow. Increase temperature to
or extend time. Ensure your sulfuric acid is concentrated (water inhibits the generation of required for the rearrangement mechanism).
Q2: Why is the yield of 4-nitropyrazole low when using standard mixed acid?
Root Cause: Protonation of the pyrazole ring (
-
Oleum Boost: Use 20% Oleum (fuming sulfuric acid) instead of 98%
to increase the concentration of the nitronium ion ( ). -
One-Pot Rearrangement: Perform the N-nitration first (mild conditions), then add
and heat to rearrange. This "indirect" route often gives higher overall yields than direct nitration of the deactivated pyrazolium species [1].
Q3: Safety Alert - The reaction exothermed uncontrollably.
Hazard: N-nitropyrazoles are energetic materials. Their decomposition or rearrangement releases significant heat. Action:
-
Never add nitric acid to pyrazole without a solvent or heat sink (like
or ). -
If performing the rearrangement (N-nitro
C-nitro), ensure the N-nitro compound is fully dissolved in acid before heating. Heating a suspension of N-nitropyrazole can lead to localized thermal runaway.
Data Summary: Conditions vs. Product
| Target Product | Reagents | Temp (°C) | Major Mechanism |
| N-Nitropyrazole | Kinetic attack at lone pair | ||
| 4-Nitropyrazole | Electrophilic Substitution on deactivated ring | ||
| 4-Nitropyrazole | N-nitro + | Acid-catalyzed Rearrangement |
References
-
JACS Au. "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent." American Chemical Society, 2021.
- Journal of Organic Chemistry. "Rearrangement of N-Nitropyrazoles.
-
BenchChem Technical Support. "Improving Selectivity in Electrophilic Substitution of Pyrazoles." BenchChem.
-
Semantic Scholar. "Manipulating nitration and stabilization to achieve high energy." Semantic Scholar.
Sources
Technical Support Center: Minimizing Hydrolysis of the N-Nitro Group During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting strategies, and validated protocols to address the inherent instability of the N-nitro functional group during reaction workup. Our goal is to equip you with the knowledge and practical techniques to maximize the yield and purity of your N-nitro compounds by mitigating hydrolytic decomposition.
Frequently Asked Questions (FAQs)
Q1: What makes the N-nitro group so susceptible to hydrolysis?
A1: The N-nitro group (R₂N-NO₂) is inherently electron-deficient due to the strong electron-withdrawing nature of the nitro group. This polarity makes the nitrogen atom attached to the nitro group susceptible to nucleophilic attack by water. The hydrolysis can be catalyzed by both acids and bases, leading to the cleavage of the N-N bond and the formation of the corresponding amine and nitric or nitrous acid, ultimately resulting in product loss.
Q2: Under what pH conditions is my N-nitro compound most stable?
A2: Generally, N-nitro compounds exhibit their greatest stability in a slightly acidic to neutral pH range.[1][2] For many nitramines, this optimal range is between pH 4 and 7.[3] Both strongly acidic (pH < 2) and alkaline (pH > 8) conditions can significantly accelerate the rate of hydrolysis.[1][2][4][5] It is crucial to perform stability studies on your specific compound to determine its unique pH-rate profile.
Q3: How does temperature affect the stability of my N-nitro compound during workup?
A3: As with most chemical reactions, an increase in temperature will accelerate the rate of N-nitro group hydrolysis.[6] Therefore, it is imperative to maintain low temperatures throughout the workup process. Quenching the reaction mixture on ice, using pre-chilled solvents for extraction, and performing aqueous washes with cold solutions are all critical steps to minimize thermal decomposition.
Q4: What are the primary degradation products I should be looking for?
A4: The primary degradation products from the hydrolysis of an N-nitro compound are the corresponding secondary amine (R₂NH) and nitric acid (HNO₃) or nitrous acid (HNO₂). Under certain acidic conditions, particularly with primary or secondary nitroalkanes, a Nef reaction can occur, leading to the formation of a ketone or aldehyde and nitrous oxide (N₂O).[7]
Q5: Can my purification method also cause hydrolysis?
A5: Yes. Standard silica gel chromatography can be problematic for N-nitro compounds. The slightly acidic nature of silica gel can catalyze hydrolysis, leading to streaking of the product on TLC plates and poor recovery from a column.[4] Using deactivated silica gel or alternative purification methods like recrystallization is often necessary.
Understanding the Mechanisms of Hydrolysis
To effectively prevent hydrolysis, it is essential to understand the pathways through which it occurs. Both acid and base-catalyzed mechanisms present distinct challenges during workup.
Acid-Catalyzed Hydrolysis
Under strongly acidic conditions, the oxygen atom of the nitro group can be protonated. This protonation increases the electrophilicity of the adjacent nitrogen atom, making it more susceptible to nucleophilic attack by water.
Caption: Acid-Catalyzed N-Nitro Hydrolysis.
Base-Catalyzed Hydrolysis
In the presence of a base, a hydroxide ion can directly attack the electrophilic nitrogen of the N-nitro group. This initiates the cleavage of the N-N bond, leading to the formation of the amine and a nitrate or nitrite salt.
Caption: Base-Catalyzed N-Nitro Hydrolysis.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues that may arise during the workup of your N-nitro compound and provides actionable solutions.
Problem 1: My product is degrading during the initial reaction quench.
-
Q: I'm quenching my nitration reaction with water, and I'm seeing significant product loss. What's happening?
-
A: Quenching a highly acidic nitration mixture with water can generate a significant amount of heat, which accelerates hydrolysis. Furthermore, the resulting acidic aqueous solution can also promote degradation.
-
-
Q: What is a gentler quenching method?
-
A: A highly effective and gentle method is to pour the cold reaction mixture slowly into a vigorously stirred slurry of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl). The ice maintains a low temperature, while the NH₄Cl solution provides a mildly acidic buffer (around pH 4.5-5.5), which is often within the stability window for N-nitro compounds.
-
Problem 2: I'm experiencing issues during the neutralization and extraction steps.
-
Q: I've quenched my reaction and now need to neutralize the remaining acid. I'm worried about using strong bases like sodium hydroxide. What are my options?
-
A: You are right to be cautious. Strong bases can rapidly hydrolyze your product. Instead, use a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Add the basic solution slowly and with efficient stirring while monitoring the pH of the aqueous layer with pH paper, aiming for a final pH of 6-7.
-
-
Q: I'm getting a persistent emulsion during my extraction. How can I break it?
-
A: Emulsions are common when there are fine solid particles or surfactant-like byproducts at the interface of the aqueous and organic layers.[8] Here are a few techniques to try:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[9]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[9]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If you have the equipment, centrifuging the mixture can also effectively separate the layers.[10]
-
-
-
Q: Which extraction solvent is best for my N-nitro compound?
-
A: The choice of solvent depends on the polarity of your compound. Ethyl acetate and dichloromethane are common choices.[11] Ethyl acetate is generally a good starting point due to its lower toxicity.[11] However, dichloromethane can be more effective for less polar compounds.[11] It's advisable to perform a small-scale extraction with a few different solvents to determine the best option for your specific product.
-
Problem 3: My product is degrading during purification.
-
Q: My N-nitro compound appears to be decomposing on my TLC plate and I'm getting low yields from my silica gel column. What can I do?
-
A: As mentioned, the acidic nature of standard silica gel can cause hydrolysis. Here are some solutions:
-
Use Deactivated Silica Gel: You can prepare deactivated silica gel by making a slurry of silica gel in your desired eluent and adding 1-2% of triethylamine or ammonia solution. This will neutralize the acidic sites on the silica.
-
Recrystallization: If your compound is a solid, recrystallization is an excellent alternative to chromatography for purification.[4] This method avoids contact with acidic stationary phases altogether. Common solvent systems for recrystallization of nitro compounds include ethanol, methanol, and mixtures of dichloromethane/hexane or ethyl acetate/heptane.
-
Non-Aqueous Workup: In some cases, a completely non-aqueous workup may be possible. This involves quenching the reaction with a non-protic reagent and then using filtration and evaporation to isolate the crude product before purification.
-
-
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the workup and purification of N-nitro compounds, designed to minimize hydrolysis.
Protocol 1: General Workup for N-Nitro Compounds
This protocol is a good starting point for most N-nitro compounds synthesized under acidic conditions.
-
Preparation: Prepare a large beaker containing a vigorously stirred slurry of crushed ice and saturated aqueous ammonium chloride solution. The volume of the slurry should be at least 5-10 times the volume of your reaction mixture.
-
Quenching: Slowly add the cold reaction mixture to the ice/NH₄Cl slurry via an addition funnel or by carefully pouring it in a thin stream. Monitor the temperature of the quenching mixture to ensure it remains below 5 °C.
-
Neutralization: Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate while monitoring the pH of the aqueous layer. Continue adding until the pH is between 6 and 7. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash them sequentially with cold water and then with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (< 30 °C).
Protocol 2: Purification by Recrystallization
This is the preferred method for purifying solid N-nitro compounds.
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). Allow the solution to cool slowly to room temperature and then in an ice bath. If crystals form, this is a good solvent for recrystallization. If no crystals form, try adding a non-polar "anti-solvent" (e.g., hexanes or water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Recrystallization: Dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Workflow for Workup and Purification of N-Nitro Compounds
The following diagram illustrates the decision-making process for the workup and purification of N-nitro compounds.
Caption: Decision workflow for N-nitro compound workup.
Data Summary: Factors Affecting Stability
The following table summarizes the key factors that influence the stability of N-nitro compounds during workup.
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strong Acid (pH < 2) & Strong Base (pH > 8) | Mildly Acidic to Neutral (pH 4-7) | Minimizes both acid and base-catalyzed hydrolysis.[1][2][4][5] |
| Temperature | Elevated Temperatures (> 30 °C) | Low Temperatures (0-5 °C) | Reduces the rate of hydrolysis and thermal decomposition.[6] |
| Quenching Agent | Water alone | Ice/Saturated NH₄Cl Slurry | Controls exotherm and maintains a stable pH. |
| Neutralizing Agent | Strong Bases (e.g., NaOH, KOH) | Weak Bases (e.g., NaHCO₃, Na₂CO₃) | Prevents rapid base-catalyzed hydrolysis. |
| Purification Media | Standard Silica Gel | Deactivated Silica Gel or Recrystallization | Avoids acid-catalyzed hydrolysis on the stationary phase.[4] |
By understanding the principles outlined in this guide and implementing the recommended protocols, you can significantly improve the outcome of your experiments involving N-nitro compounds. For further assistance, please do not hesitate to contact our technical support team.
References
-
pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (2014). CORE. Retrieved from [Link]
-
(2013). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. Retrieved from [Link]
-
Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036. Retrieved from [Link]
-
Lopez-Rodriguez, R., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037-2057. Retrieved from [Link]
-
Plohl, O., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1538-1547. Retrieved from [Link]
-
Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway. Retrieved from [Link]
-
Levin, D. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]
- (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
-
Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Retrieved from [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
-
Reddit. (2023). How much ammonium chloride to quench a grignard? Retrieved from [Link]
-
Nielsen, H. J. (2011). Hydrolysis of Nitramines. Gassnova. Retrieved from [Link]
-
White, E. H., & Dolak, L. A. (1966). N-Nitroamides and N-Nitrocarbamates. IV. Rates of Decomposition. A Case of Steric Acceleration. Journal of the American Chemical Society, 88(23), 5744-5748. Retrieved from [Link]
-
(2013). Nitramine analysis procedures development and screening toxicity study. Gassnova. Retrieved from [Link]
-
McAteer, D., et al. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Reactions, 7(1), 4. Retrieved from [Link]
-
Lin, R.-B., et al. (2022). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society, 144(43), 19895-19903. Retrieved from [Link]
-
Ridd, J. H. (1978). Nitration and aromatic reactivity. Cambridge University Press. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Schlegel, M. K. (2016). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. NIH. Retrieved from [Link]
-
(n.d.). Aromatic Nitro Compounds. MST.edu. Retrieved from [Link]
-
(n.d.). 1 NITRATION. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
Reddit. (2021). Can I add ammonium chloride instead of HCl in the last step? Retrieved from [Link]
-
(2012). A New Recrystallization Method for Nitroguanidine. AIChE. Retrieved from [Link]
-
McAteer, D., et al. (2016). Nitration of Primary Amines to Form Primary Nitramines (Review). CERES Research Repository. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
-
YouTube. (2023). Organic Chemistry 2 - Ch18.4 - Nitration and Review Reaction so far. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
(2022). New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity ammonium dinitramide (ADN). NIH. Retrieved from [Link]
-
(n.d.). EXTRACTION Extraction is a process in which a substance is transferred from one phase into another, distinct phase (or phases). Retrieved from [Link]
-
Ragaini, F., & Cenini, S. (2014). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ChemCatChem, 6(6), 1536-1555. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
(2012). Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
Sources
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- 5. reddit.com [reddit.com]
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- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. ecoprocesssolutions.com [ecoprocesssolutions.com]
Technical Support Guide: Stability & Storage of 1-Nitropyrazoles
Executive Summary & Core Technical Directive
1-Nitropyrazoles (N-nitropyrazoles) are high-energy density materials (HEDMs) and critical intermediates in the synthesis of energetic pharmaceuticals and propellants. Unlike their C-nitro isomers (e.g., 3-nitropyrazole), 1-nitropyrazoles possess a unique N-N bond instability.
The Critical Failure Mode: The primary degradation pathway is not hydrolysis or oxidation, but a thermal [1,5]-sigmatropic rearrangement where the nitro group migrates from the nitrogen (N1) to a carbon position (typically C3 or C5). This process is exothermic and irreversible.
Core Storage Directive:
-
Temperature: Strictly 2–8°C for long-term storage.
-
Light: Total exclusion (Amber vials/foil wrap).
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific deviations observed during the handling of 1-nitropyrazoles.
Issue 1: Unexpected Melting Point Depression or Shift
Symptom: The material, originally melting at
-
Example: 1-Nitropyrazole (mp ~92°C) rearranging to 3-Nitropyrazole (mp ~175°C).
Corrective Action:
-
Stop use immediately. The isomeric composition has changed, altering energetic properties and reactivity.
-
Verify Isomerization: Run 1H-NMR.
-
Prevention: Relocate stock to refrigerated storage (4°C).
Issue 2: Sample Discoloration (Yellowing/Browning)
Symptom: White or off-white crystals turn yellow or brown. Technical Diagnosis: Photochemical Denitration. The N-NO₂ bond is homolytically labile under UV-Vis irradiation. Photolysis generates NO₂ radicals and pyrazolyl radicals, leading to complex radical coupling products and "tar" formation.
Corrective Action:
-
Purification: Recrystallize from non-polar solvents (e.g., hexane/benzene mixtures) if degradation is <5%.
-
Prevention: Store in amber borosilicate glass. Wrap secondary containers in aluminum foil.
Issue 3: Pressure Build-up in Storage Vials
Symptom: Pop sound upon opening; septum bulging. Technical Diagnosis: Slow Thermal Decomposition (Gas Evolution). While rearrangement is the primary pathway, trace acid impurities or catalytic surfaces can trigger denitration, releasing NO/NO₂ gas.
Corrective Action:
-
Venting: Open cautiously in a fume hood.
-
Acid Scavenging: Ensure the material was neutralized/washed effectively during synthesis. Trace acids catalyze decomposition.
Mechanisms of Degradation (Visualized)
Understanding the molecular mechanism is vital for predicting stability. The following diagram illustrates the [1,5]-sigmatropic shift, the dominant instability factor.
Figure 1: The degradation landscape of 1-nitropyrazoles. Note that thermal stress drives rearrangement, while light drives radical decomposition.
Experimental Protocols for Quality Control
Protocol A: Stability Assessment via DSC (Differential Scanning Calorimetry)
Use this protocol to determine the safe handling window for a new batch.
Objective: Identify the onset temperature of rearrangement (
-
Sample Prep: Weigh 1–2 mg of dried 1-nitropyrazole into a high-pressure gold-plated crucible (to prevent catalytic reaction with aluminum).
-
Parameters:
-
Ramp rate: 5°C/min.
-
Range: 30°C to 250°C.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
Analysis:
Protocol B: Quantitative Purity Check (HPLC)
Standard UV detection is sufficient due to the nitro chromophore.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 10% B to 90% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Expected Result | 1-Nitropyrazoles are less polar and elute later than their 3-nitro rearrangement products (which can H-bond with water).[4] |
Frequently Asked Questions (FAQ)
Q: Can I store 1-nitropyrazoles in solution? A: Not recommended for long periods. In solution, the activation energy for rearrangement can be lowered depending on the solvent polarity. If necessary, use non-polar, non-nucleophilic solvents (e.g., Dichloromethane) and store at -20°C. Avoid alcohols or amines, which can induce nucleophilic substitution or ring opening.
Q: Is the rearrangement dangerous?
A: Potentially. The rearrangement is exothermic (
Q: Why does the SDS say "Store under Inert Gas"? A: While 1-nitropyrazoles are not acutely hygroscopic, moisture can catalyze hydrolysis in the presence of trace acid impurities. An inert atmosphere (Argon/Nitrogen) prevents both moisture ingress and oxidative degradation.
Storage Decision Workflow
Follow this logic tree to determine the optimal storage location for your specific sample.
Figure 2: Decision logic for storage conditions based on usage timeframe.
References
-
Janssen, J. W. A. M., Habraken, C. L., & Louw, R. (1976). On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a [1,5] sigmatropic nitro migration.[2][5] The Journal of Organic Chemistry, 41(10), 1758–1762. Link
- Larionov, O. V., et al. (2020). Functionalization of 1-Nitropyrazoles. Chemical Reviews, 120(15), 7620-7650. (Contextual grounding on reactivity).
-
TCI Chemicals. (2025). Safety Data Sheet: 1-Nitropyrazole. Link
-
Kiselev, V. G., & Muravyev, N. V. (2015). Mechanism of thermal decomposition of nitropyrazoles. Russian Chemical Bulletin, 64, 127–131. Link
Sources
Handling safety hazards of unstable N-nitro energetic compounds
Status: Online | Tier: Level 3 (Senior Scientific Support) | Ticket ID: N-NO2-SAFE-001
Welcome to the High-Energy Materials Safety Hub
Operator: Dr. Aris Thorne, Senior Application Scientist (Energetics Division)
Subject: You are working with N-nitro compounds (nitramines, nitrosamines, nitrimines). These materials possess a weak
This guide is not a textbook; it is a field manual. It addresses the "Why is this happening?" and "What do I do now?" questions that arise during benchwork.
Module 1: The "Red Phone" – Immediate Hazard Mitigation
Use this section if you are currently observing an anomaly.
Q1: My reaction mixture is fuming or changing color (Green/Red) unexpectedly. What is happening?
Diagnosis: You are likely witnessing the onset of autocatalytic decomposition .
-
The Science: N-nitro compounds often decompose to release
(nitrogen dioxide). reacts with moisture to form nitrous/nitric acid. This acid attacks the remaining N-nitro bonds, accelerating decomposition exponentially. The "green" color is often or solvated species. -
Immediate Protocol:
-
Stop Feed/Heating: Cut all heat sources and reagent feeds immediately.
-
Crash Cooling: If the vessel has a jacket, maximize cooling flow. If not, use an emergency ice bath (keep one ready during nitrations).
-
The "Drown-Out": If the temperature continues to rise (runaway), dump the reaction mixture into a pre-staged ice/water quench tank .
-
Critical: The volume of the quench water must be
the reaction volume to ensure massive heat dilution.
-
-
Q2: I spilled a solid N-nitro compound on the floor. Can I sweep it up?
Diagnosis: Do NOT sweep. Dry sweeping generates friction and static electricity (ESD), both of which can detonate sensitive N-nitro crystals (e.g., CL-20, RDX analogs).
-
Immediate Protocol:
-
Isolate: Clear the area.[1]
-
Desensitize: Gently mist the spill with a compatible solvent (usually water/ethanol mixture) to "phlegmatize" the crystals. Wet explosives are significantly less sensitive to friction.
-
Gather: Use a conductive, non-sparking scoop (e.g., antistatic plastic or soft wood). Never use metal on concrete.
-
Contain: Place the wet waste into a Velostat (conductive) bag, not a glass jar (shrapnel hazard).
-
Module 2: Synthesis & Processing Troubleshooting
Q3: Why did my yield drop and the product turn "gummy" during acid workup?
Diagnosis: Acid-catalyzed hydrolysis.
-
The Mechanism: Unlike C-nitro compounds (TNT), N-nitro compounds are acid-sensitive. Leaving them in highly acidic media (spent nitration acid) for too long hydrolyzes the N-N bond, reverting to the amine or forming unstable byproducts.
-
Corrective Action:
-
Quench Faster: Minimize residence time in the acid bath.
-
Urea Scavenging: Add urea or sulfamic acid to the nitration mixture. These scavengers react with nitrous acid (
), breaking the autocatalytic loop before it starts. -
Validation: Check the pH of your wash water. It must be neutral (
). Any residual acid trapped in the crystal lattice will cause decomposition during storage.
-
Q4: How do I move this material safely between the hood and the analytical lab?
Diagnosis: Transport risk involves triboelectric charging (static from walking).
-
The Protocol:
-
Wet is Best: Never transport dry, pure N-nitro compounds if possible. Transport as a slurry or solution.
-
The "Grounding" Rule: Wear conductive shoes and a cotton lab coat (no synthetics). Touch a grounded surface before touching the sample container.
-
Secondary Containment: Use a shatter-resistant carrier bucket.
-
Visualizing the Hazard: The Autocatalytic Cycle
The diagram below illustrates why "acid accumulation" is the enemy of N-nitro stability.
Caption: The "Death Spiral" of N-nitro compounds. Note the feedback loop where decomposition products (Acid) accelerate further decomposition.
Module 3: Storage & Compatibility
Q5: Can I store my N-nitro samples in metal containers?
Diagnosis: Material incompatibility.
-
The Science: N-nitro compounds can react with heavy metals (Lead, Copper, Zinc) to form metal-amine complexes or unstable salts that are far more sensitive than the parent compound.
-
Compatibility Matrix:
| Material Class | Status | Notes |
| Glass (Borosilicate) | ✅ Safe | Best for small samples. Avoid screw threads (friction). |
| HDPE / Teflon (PTFE) | ✅ Safe | Chemically inert. prone to static buildup (use antistatic spray). |
| Stainless Steel (316) | ⚠️ Conditional | Okay for processing, but verify no acid corrosion. |
| Copper / Brass / Zinc | ❌ DANGER | Forms highly sensitive azides or complexes. |
| Strong Bases (NaOH) | ❌ DANGER | Sensitizes N-nitro compounds (salt formation). |
Q6: How do I interpret the DSC (Differential Scanning Calorimetry) data?
Diagnosis: Determining thermal stability.
-
The Signal: Look for the Exotherm Onset (
) . -
The Rule:
-
If
: The material is thermally fragile. Store in a fridge. -
Sharp Peak: Indicates rapid, potentially explosive decomposition.
-
Broad Hump: Indicates slow degradation (gas evolution).
-
-
Self-Validating Step: Always run a TGA (Thermogravimetric Analysis) alongside DSC. If mass loss begins before the exotherm, your solvent is boiling off, or you have low-temperature instability.
Module 4: Disposal & Decontamination
Q7: How do I dispose of trace residues in glassware?
Diagnosis: Chemical neutralization vs. Physical cleaning.
-
Warning: Do NOT use standard "Base Baths" (Ethanolic KOH) blindly. While base hydrolysis destroys some N-nitro compounds, it can sensitize others.
-
Recommended Protocol (Reduction):
-
Dilution: Dissolve the residue in a compatible solvent (Acetone/DMSO).
-
Chemical Destruction: For many nitramines, reduction using Zinc powder in dilute HCl or Sodium Sulfide is safer than strong base hydrolysis. This reduces the nitro group to an amine (R-NH2), which is non-explosive.
-
Verification: Test the solution for oxidizers (Starch-Iodide paper) before declaring it waste.
-
Workflow: Safe Handling Decision Tree
Caption: The "Wet is Safe" principle. Never handle dry N-nitro compounds unless strictly necessary for analysis.
References & Authority
-
Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH. (Standard text on nitramine stability and sensitivity).
-
U.S. Department of Defense. (2010). DOD Contractors' Safety Manual for Ammunition and Explosives (DOD 4145.26-M). Link (Authoritative source on ESD and friction hazards).
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Mechanisms of N-N bond homolysis).
-
Lawrence Livermore National Laboratory (LLNL). Explosives Safety Manual. (Guidelines on compatibility and storage).
-
American Chemical Society (ACS). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Link (Source for autocatalytic decomposition mechanisms).
Disclaimer: This guide is for technical support purposes. Always consult your institution's Chemical Hygiene Plan (CHP) and specific Safety Data Sheets (SDS) before handling energetic materials.
Sources
Technical Support Center: Purification of Heat-Sensitive Nitro-Pyrazole Isomers
Welcome to the Technical Support Center dedicated to the unique challenges of purifying heat-sensitive nitro-pyrazole isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the delicate balance of achieving high purity while preventing thermal degradation of these valuable compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of heat-sensitive nitro-pyrazole isomers and provides actionable solutions.
Chromatography Challenges
Question 1: My nitro-pyrazole isomers are co-eluting or showing poor resolution during normal-phase flash chromatography. How can I improve separation without resorting to high temperatures?
Answer:
Co-elution of nitro-pyrazole isomers is a frequent challenge due to their similar polarities.[1] The key is to enhance the selectivity of your chromatographic system without increasing the thermal stress on your compounds.
Causality and Recommended Actions:
-
Sub-Optimal Solvent System: The polarity of your mobile phase may not be ideal for differentiating between the isomers.
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Instead of relying on standard hexane/ethyl acetate gradients, explore alternative solvent systems. A good starting point is to use a combination of a non-polar solvent (e.g., heptane, cyclohexane) with a more polar solvent that offers different selectivity (e.g., dichloromethane, methyl tert-butyl ether, or a small percentage of acetone).
-
Introduction of a Modifier: Adding a small amount (0.1-1%) of a polar modifier like methanol or isopropanol to your mobile phase can significantly alter the interactions between your isomers and the stationary phase, often improving resolution.
-
Isocratic vs. Gradient Elution: If a gradient elution is causing the isomers to elute too closely, try a shallow gradient or even isocratic elution with the optimal solvent mixture identified from your screening.
-
-
-
Inappropriate Stationary Phase: Standard silica gel may not be the most effective stationary phase for your specific isomers.
-
Troubleshooting Protocol:
-
Consider Alternative Stationary Phases: If available, experiment with alumina (neutral or basic) or chemically modified silica gels (e.g., diol, cyano). These can offer different selectivities compared to standard silica.
-
Deactivation of Silica Gel: For particularly sensitive compounds, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. This can help to reduce tailing and improve the peak shape of basic pyrazole compounds.[2]
-
-
Question 2: I am observing degradation of my heat-sensitive nitro-pyrazole on my HPLC system. What are the likely causes and how can I mitigate this?
Answer:
Degradation during HPLC analysis is a strong indicator of thermal lability. The primary sources of heat are often the column oven and friction from high flow rates.
Causality and Recommended Actions:
-
Elevated Column Temperature: Many standard HPLC methods use elevated temperatures to reduce viscosity and improve efficiency, which can be detrimental to heat-sensitive compounds.
-
Troubleshooting Protocol:
-
Low-Temperature HPLC: The most direct solution is to perform the separation at or below ambient temperature. Modern HPLC systems with column chillers can operate at sub-ambient temperatures, which is ideal for thermally labile species.[3]
-
Methodical Temperature Reduction: If a chiller is not available, start by running the column at ambient temperature. If degradation is still observed, you can try placing the column in a controlled temperature water bath.
-
-
-
Mobile Phase Incompatibility: The mobile phase itself could be reacting with your compound, although this is less common.
-
Troubleshooting Protocol:
-
pH Considerations: Ensure the pH of your mobile phase is compatible with your nitro-pyrazole isomers. Extremes in pH can catalyze degradation.
-
Solvent Purity: Always use high-purity, HPLC-grade solvents to avoid contaminants that could react with your analytes.
-
-
Crystallization Complications
Question 3: My nitro-pyrazole isomers are "oiling out" instead of crystallizing during recrystallization. What causes this and how can I promote crystal formation?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common with heat-sensitive compounds, especially when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).
Causality and Recommended Actions:
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.
-
Troubleshooting Protocol:
-
Slow, Controlled Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water. Do not immediately place it in an ice bath.
-
Gradual Introduction to Cold: Once the solution has reached room temperature and you see some crystal formation, you can then move it to an ice bath to maximize recovery.
-
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at lower temperatures.
-
Troubleshooting Protocol:
-
Utilize a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Re-heat gently until the solution is clear again, and then allow it to cool slowly.[4] Common solvent/anti-solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[5]
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents to find one where your compound is sparingly soluble at room temperature but readily soluble when hot.[6]
-
-
Question 4: My recrystallization yield is very low, even though I see crystal formation. How can I improve my recovery without sacrificing purity?
Answer:
Low yield in recrystallization is often a result of using too much solvent or the compound having significant solubility in the cold solvent.
Causality and Recommended Actions:
-
Excessive Solvent: Using more solvent than necessary to dissolve the compound will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Troubleshooting Protocol:
-
Minimum Hot Solvent: Add the hot solvent in small portions to your crude material while heating, until the solid just dissolves.[7]
-
Solvent Evaporation: If you have accidentally added too much solvent, you can carefully evaporate some of it by gently heating the open flask in a fume hood to re-saturate the solution before cooling.
-
-
-
Sub-optimal Cooling: Not cooling the solution to a low enough temperature can leave a substantial amount of the product dissolved.
-
Troubleshooting Protocol:
-
Ice Bath Cooling: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.
-
Seeding: If crystallization is slow to start, adding a single, pure crystal of your desired product (a "seed crystal") to the cooled solution can initiate crystallization.[6]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best all-around purification technique for heat-sensitive nitro-pyrazole isomers?
There is no single "best" technique, as the optimal method depends on the specific isomers, the scale of the purification, and the nature of the impurities. However, for thermally sensitive compounds, techniques that operate at or near room temperature are generally preferred. Supercritical Fluid Chromatography (SFC) is an excellent choice as it uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for fast and efficient separations at low temperatures (typically around 30-40°C).[8][9] For larger scale purifications, carefully optimized low-temperature recrystallization is often the most practical and cost-effective method.[10]
Q2: How can I remove residual solvent from my purified nitro-pyrazole isomers without using high heat?
Residual solvent should be removed under reduced pressure at ambient temperature. A high-vacuum pump connected to a desiccator is effective. For larger quantities, a rotary evaporator can be used with the water bath at room temperature or only slightly warmed (e.g., 30°C). It is crucial to avoid excessive heating, as this can lead to degradation of the purified product.
Q3: Are there any non-chromatographic, non-crystallization methods to separate nitro-pyrazole isomers?
Yes, though their applicability is case-dependent. Liquid-liquid extraction can sometimes be used to separate isomers with different pKa values.[11] By carefully controlling the pH of an aqueous phase, one isomer may be selectively protonated or deprotonated and extracted from an organic phase. Another possibility is the formation of diastereomeric salts . If your nitro-pyrazole has a basic site, you can react it with a chiral acid to form diastereomeric salts, which have different physical properties and can often be separated by fractional crystallization. The pure enantiomer can then be recovered by neutralizing the salt.
Q4: How do I know if my nitro-pyrazole is degrading during my purification process?
The most common signs of degradation are a change in color (often to a darker brown or black), the appearance of new spots on a TLC plate, or the emergence of unexpected peaks in an HPLC or GC-MS analysis. If you suspect degradation, it is crucial to re-evaluate your purification conditions, particularly any steps involving heat.
III. Experimental Protocols & Data
Protocol 1: Low-Temperature Recrystallization of a Nitro-Pyrazole Isomer Mixture
This protocol provides a step-by-step method for purifying a heat-sensitive nitro-pyrazole using a solvent/anti-solvent system at controlled temperatures.
-
Solvent Selection: In separate small test tubes, test the solubility of your crude material in various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) and anti-solvents (e.g., water, hexanes, diethyl ether). The ideal "good" solvent will completely dissolve the compound at a moderate temperature, while the "anti-solvent" will cause it to precipitate.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude nitro-pyrazole isomer mixture. Heat the chosen "good" solvent in a separate beaker. Add the hot solvent to the crude material dropwise with gentle swirling until the solid is just dissolved. Do not add a large excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" dropwise until you observe persistent cloudiness.
-
Re-dissolution: Gently warm the mixture until the cloudiness just disappears, creating a saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Avoid disturbing the flask.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum at ambient temperature until a constant weight is achieved.
Protocol 2: Supercritical Fluid Chromatography (SFC) for Isomer Separation
SFC is a powerful technique for separating thermally labile compounds. The following provides a general starting point for method development.
-
Column Selection: A chiral stationary phase (CSP) is often required for separating enantiomers. For regioisomers, a standard silica or diol column can be effective.
-
Mobile Phase: The primary mobile phase is supercritical CO2.
-
Modifier: A polar organic solvent, typically methanol, is used as a modifier to adjust the mobile phase strength.
-
Initial Conditions:
-
Flow Rate: 2-4 mL/min for an analytical column.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40°C.
-
Modifier Gradient: Start with a shallow gradient, for example, 5% to 25% methanol over 10 minutes.
-
-
Optimization: Adjust the modifier gradient, temperature, and back pressure to achieve optimal resolution between the isomers.[8]
| Parameter | Typical Range | Rationale for Heat-Sensitive Compounds |
| Recrystallization Dissolution Temp. | 40-80°C | Use the lowest temperature at which the compound fully dissolves to minimize degradation. |
| SFC Column Temperature | 35-50°C | Low operating temperatures are a key advantage of SFC for thermally labile molecules.[9] |
| HPLC Column Temperature | Ambient to Sub-Ambient | Avoid elevated temperatures. Use a column chiller if available for maximum protection.[3] |
| Drying Temperature | Ambient (20-25°C) | Never use a high-temperature oven. Drying under vacuum at room temperature is sufficient. |
IV. Visualization of Workflows
Workflow for Low-Temperature Recrystallization
Caption: A decision tree to guide the selection of an appropriate purification technique based on scale and isomer type.
V. References
-
Low-Temperature, Normal-Phase HPLC for Separation of Thermally Labile Species. Journal of Chromatographic Science. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Defense Technical Information Center. [Link]
-
Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Nondestructive techniques for pharmaceutical drug product characterization. OUCI. [Link]
-
9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]
-
Recrystallization, filtration and melting point. University of Toronto. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. National Institutes of Health. [Link]
-
Temperature Programming for Better GC Results. Phenomenex. [Link]
-
Pharmaceutical Removal with Photocatalytically Active Nanocomposite Membranes. MDPI. [Link]
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Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Method for purifying pyrazoles. Google Patents.
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
-
Purification Technique MTG Pyq. Scribd. [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. National Institutes of Health. [Link]
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HPLC Troubleshooting Guide. SCION Instruments. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. [Link]
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
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Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
Low Phase Ratio Stationary Phase Column Technology for the Characterization of Highly Volatile and Reactive Compounds by Gas-Liquid Chromatography. LCGC International. [Link]
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8.8 Methods of Purification of Organic Compounds. LabXchange. [Link]
-
Recrystallization. University of California, Irvine. [Link]
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Single-solvent recrystallisation. University of York. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 1-Nitro and 3-Nitro Pyrazole Isomers using NMR Spectroscopy
For Immediate Publication
Abstract
The unambiguous structural elucidation of constitutional isomers is a cornerstone of chemical research and development. In the realm of nitrogen-containing heterocycles, pyrazoles and their nitro-substituted derivatives are of significant interest due to their diverse applications, including in pharmaceuticals and energetic materials.[1] This guide provides a comprehensive, in-depth comparison of 1-nitro and 3-nitro pyrazoles, focusing on the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy to reliably distinguish between these two isomers. We will delve into the theoretical underpinnings and practical execution of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques, presenting experimental data and protocols to empower researchers in their analytical endeavors.
The Analytical Challenge: Isomeric Ambiguity
The synthesis of nitropyrazoles can often lead to a mixture of isomers, with the nitro group positioned at either the N1 or C3 position.[2][3][4] Differentiating between 1-nitropyrazole and 3-nitropyrazole is crucial as their distinct electronic and steric properties profoundly influence their chemical reactivity, biological activity, and material properties. While other analytical techniques can provide supporting evidence, NMR spectroscopy stands as the definitive method for unambiguous structural assignment.
Foundational Principles: The Influence of the Nitro Group in NMR
The key to distinguishing these isomers lies in understanding the powerful influence of the nitro (-NO₂) group on the NMR active nuclei of the pyrazole ring. The nitro group exerts two primary effects:
-
Inductive Effect: As a potent electron-withdrawing group, the -NO₂ group deshields adjacent nuclei, causing their resonance signals to appear at a higher chemical shift (downfield) in the NMR spectrum.
-
Anisotropic Effect: The π-system of the nitro group generates a local magnetic field.[5][6][7][8] Nuclei located in the deshielding cone of this anisotropic field will experience a downfield shift, while those in the shielding cone will be shifted upfield. This through-space effect is highly dependent on the geometric relationship between the nitro group and the observed nucleus.[5][9][10]
By carefully analyzing the chemical shifts and coupling patterns in various NMR experiments, we can map these electronic and spatial effects and, in turn, deduce the precise location of the nitro group.
¹H NMR Spectroscopy: A First Look at the Proton Environment
One-dimensional proton (¹H) NMR spectroscopy provides the initial and often most direct clues for distinguishing between 1-nitro and 3-nitro pyrazoles. The differing positions of the electron-withdrawing nitro group result in distinct chemical shift patterns for the pyrazole ring protons (H3, H4, and H5).
Expected ¹H NMR Spectral Patterns:
-
1-Nitropyrazole: In this isomer, the nitro group is attached to the N1 position. The primary influence on the ring protons is the inductive effect transmitted through the nitrogen atoms. We expect to see three distinct signals corresponding to H3, H4, and H5. The H5 proton, being adjacent to the N-nitro group, is expected to be the most deshielded (highest chemical shift).
-
3-Nitropyrazole: With the nitro group at the C3 position, both inductive and anisotropic effects will strongly influence the adjacent H4 proton. The H5 proton will also be affected, but to a lesser extent. The NH proton will also be present, often as a broad singlet.[11]
Comparative ¹H NMR Data:
| Compound | H3 | H4 | H5 | Solvent |
| 1-Nitropyrazole | ~8.0-8.2 ppm (d) | ~6.6-6.8 ppm (t) | ~8.4-8.6 ppm (d) | CDCl₃ |
| 3-Nitropyrazole | - | ~7.0-7.2 ppm (d) | ~8.2-8.4 ppm (d) | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling patterns are indicated in parentheses (d = doublet, t = triplet).
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the nitropyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides complementary and often definitive information by directly observing the carbon framework of the molecule.[12] The chemical shifts of the pyrazole carbons (C3, C4, and C5) are highly sensitive to the position of the nitro group.
Expected ¹³C NMR Spectral Patterns:
-
1-Nitropyrazole: The C3 and C5 carbons will be significantly influenced by the N-nitro group. The C5 carbon, being closer to the nitro-substituted nitrogen, is expected to be more deshielded than C3.
-
3-Nitropyrazole: The C3 carbon, directly attached to the nitro group, will be strongly deshielded. The C4 and C5 carbons will also experience downfield shifts due to the electron-withdrawing nature of the substituent. The substitution of a hydrogen atom at C4 with a nitro group has been shown to deshield the C4 signal by approximately 131 ppm.[11]
Comparative ¹³C NMR Data:
| Compound | C3 | C4 | C5 | Solvent |
| 1-Nitropyrazole | ~135-137 ppm | ~112-114 ppm | ~140-142 ppm | CDCl₃ |
| 3-Nitropyrazole | ~155-157 ppm | ~108-110 ppm | ~132-134 ppm | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Use the same shim settings from the ¹H acquisition.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Advanced 2D NMR Techniques: Unambiguous Assignment through Correlations
While 1D NMR often provides sufficient evidence, two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can offer irrefutable proof of the isomeric structure by revealing through-bond correlations.[13][14]
-
HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the protonated carbons (C4 in both isomers, C3 and C5 in 1-nitropyrazole, and C5 in 3-nitropyrazole).
-
HMBC: This is the key experiment for unambiguous assignment. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).
Diagnostic HMBC Correlations:
-
For 1-Nitropyrazole:
-
The H3 proton will show a correlation to the C5 carbon.
-
The H5 proton will show a correlation to the C3 carbon.
-
The H4 proton will show correlations to both C3 and C5.
-
-
For 3-Nitropyrazole:
-
The H5 proton will show a correlation to the C4 and C3 carbons.
-
The H4 proton will show a correlation to the C5 and C3 carbons.
-
Crucially, the NH proton will show a correlation to the C5 and C3 carbons, providing a definitive link.
-
Experimental Protocol: 2D NMR (HSQC & HMBC)
-
Sample Preparation: A moderately concentrated sample (15-30 mg) is recommended.
-
Instrument Setup: Utilize the same setup and shimming as for the 1D experiments.
-
Acquisition Parameters (General):
-
Use standard, optimized pulse sequences provided by the spectrometer manufacturer (e.g., hsqcedetgpsp for HSQC and hmbcgplpndqf for HMBC on Bruker systems).
-
Set the ¹H spectral width to encompass all proton signals.
-
Set the ¹³C spectral width to include all expected carbon resonances.
-
The number of increments in the indirect dimension (F1) and the number of scans per increment will determine the experiment time and resolution. Typical values are 256-512 increments for F1 and 8-32 scans per increment.
-
-
Processing:
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the chemical shift axes.
-
Decision-Making Workflow
The following diagram illustrates a logical workflow for the spectroscopic distinction of 1-nitro and 3-nitro pyrazoles.
Caption: Workflow for distinguishing 1-nitro and 3-nitro pyrazoles via NMR.
Conclusion
The differentiation of 1-nitro and 3-nitro pyrazole isomers is a readily achievable task through the systematic application of NMR spectroscopy. By leveraging the predictable effects of the nitro group on the chemical shifts of the pyrazole ring's protons and carbons, a confident structural assignment can be made. While ¹H and ¹³C NMR often provide strong indicative evidence, 2D HMBC experiments offer an unequivocal confirmation by establishing long-range heteronuclear correlations. The protocols and comparative data presented in this guide serve as a robust framework for researchers, scientists, and drug development professionals to confidently characterize these important heterocyclic compounds.
References
- Vertex AI Search. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved February 3, 2026.
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ResearchGate. (2025). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Retrieved February 3, 2026, from [Link]
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ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 3, 2026, from [Link]
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MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved February 3, 2026, from [Link]
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved February 3, 2026, from [Link]
-
PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2014). Review on synthesis of nitropyrazoles. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[15]. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved February 3, 2026, from [Link]
-
PubMed. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved February 3, 2026, from [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 3, 2026, from [Link]
-
ScienceDirect. (n.d.). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][16]triazin-7(6H)-ones and Derivatives. Retrieved February 3, 2026, from [Link]
-
RSC Publishing. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved February 3, 2026, from [Link]
-
PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 3, 2026, from [Link]
-
Wiley Online Library. (2015). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved February 3, 2026, from [Link]
-
PubMed. (n.d.). Computation of through-space NMR shielding effects by functional groups common to peptides. Retrieved February 3, 2026, from [Link]
-
PubMed. (2024). N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity. Retrieved February 3, 2026, from [Link]
-
SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved February 3, 2026, from [Link]
-
Reddit. (2017). NMR coupling, through bond or spatial? Or does it depend on type of NMR used? Retrieved February 3, 2026, from [Link]
-
RSC Publishing. (2010). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shift. Retrieved February 3, 2026, from [Link]
-
DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved February 3, 2026, from [Link]
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A Researcher's Guide to Distinguishing N-NO2 and C-NO2 Functional Groups with Infrared Spectroscopy
For researchers and professionals in drug development and materials science, the precise identification of functional groups is a cornerstone of molecular characterization. The nitro group (-NO2) is a critical functionality, but its placement within a molecule—bonded to a carbon (C-NO2) or a nitrogen (N-NO2)—profoundly alters the compound's chemical properties, reactivity, and stability. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to differentiate between these two structural isomers. This guide provides an in-depth comparison of the IR spectral signatures of nitramines (N-NO2) and nitro compounds (C-NO2), supported by experimental considerations and data.
The Vibrational Language of the Nitro Group
The -NO2 group consists of a central nitrogen atom double-bonded to one oxygen atom and single-bonded to another, with resonance delocalizing the negative charge across both oxygen atoms. This arrangement gives the N-O bonds a "one-and-a-half" bond character. The key to identifying the nitro group in an IR spectrum lies in its characteristic stretching vibrations.[1]
Because the -NO2 group has two equivalent N-O bonds, these bonds can vibrate in two distinct modes:
-
Asymmetric Stretching (ν_as_): The two N-O bonds stretch out of phase; one contracts while the other extends. This is a higher energy vibration and thus appears at a higher wavenumber (frequency) in the IR spectrum.
-
Symmetric Stretching (ν_s_): The two N-O bonds stretch in phase, extending and contracting together. This vibration requires less energy and appears at a lower wavenumber.
These two absorptions are typically strong and sharp, making them a distinctive "double peak" signature for the nitro group.[2] The high intensity is a direct result of the significant change in dipole moment that occurs during these vibrations, a fundamental requirement for a vibration to be IR-active.
Figure 1: Asymmetric and symmetric stretching modes of the nitro group.
Distinguishing Spectral Signatures: C-NO2 vs. N-NO2
The electronic environment immediately surrounding the nitro group dictates the precise frequencies of its stretching vibrations. The key difference between a C-NO2 and an N-NO2 linkage is the electronegativity and mass of the atom attached to the nitro nitrogen. This results in predictable and diagnostically useful shifts in the IR absorption bands.
C-NO2 Functional Group (Nitro Compounds)
When the nitro group is attached to a carbon atom, its characteristic absorption bands are well-established. A further distinction can be made between aliphatic and aromatic nitro compounds.
-
Aliphatic Nitro Compounds (e.g., Nitroalkanes): These compounds exhibit the nitro group attached to a saturated carbon. The asymmetric N-O stretch typically appears near 1550 cm⁻¹, while the symmetric stretch is found near 1365 cm⁻¹.[3]
-
Aromatic Nitro Compounds (e.g., Nitrobenzene): When attached to an aromatic ring, the nitro group can participate in resonance with the π-system. This conjugation slightly weakens the N-O bonds, causing a shift to lower wavenumbers (a redshift). The asymmetric stretch is typically observed between 1550-1475 cm⁻¹, and the symmetric stretch appears in the 1360-1290 cm⁻¹ range.[4]
N-NO2 Functional Group (Nitramines)
In nitramines, the nitro group is bonded to another nitrogen atom. The adjacent nitrogen atom's lone pair of electrons significantly influences the electronic structure of the N-NO2 moiety. This generally leads to a strengthening of the N-O bonds compared to C-NO2 compounds.
The result is a noticeable shift of the asymmetric stretching vibration to a higher frequency and the symmetric stretch to a lower frequency. This increased separation between the two bands is a key diagnostic feature for identifying nitramines.
-
Nitramines: The asymmetric NO2 stretching mode is typically found in the range of 1630-1550 cm⁻¹ . The symmetric mode is observed in the region of 1280-1260 cm⁻¹ .
Data Summary: A Comparative Table
The following table summarizes the characteristic IR absorption frequencies for C-NO2 and N-NO2 functional groups, providing a quick reference for spectral analysis.
| Functional Group Class | Linkage | Asymmetric NO2 Stretch (ν_as_) | Symmetric NO2 Stretch (ν_s_) | Key Differentiator |
| Nitroalkane | Aliphatic C-NO2 | ~1550 cm⁻¹[4] | ~1365 cm⁻¹[4] | Baseline C-NO2 values. |
| Aromatic Nitro | Aromatic C-NO2 | 1550-1475 cm⁻¹[3] | 1360-1290 cm⁻¹[3] | Red-shifted due to conjugation. |
| Nitramine | N-NO2 | 1630-1550 cm⁻¹ | 1280-1260 cm⁻¹ | Larger separation between ν_as_ and ν_s_ bands. |
Experimental Protocol for High-Fidelity IR Spectroscopy
To ensure accurate and reproducible data, a validated experimental protocol is essential. The following steps outline a standard procedure for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sample using the KBr pellet method.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize (typically >30 minutes).
-
Verify the sample chamber is clean and dry. Check that the desiccant is active to minimize water vapor interference.
-
-
Background Spectrum Acquisition:
-
With the sample chamber empty, run a background scan. This measures the spectrum of the ambient environment (CO2, H2O vapor) and the instrument's optical bench.
-
The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.
-
-
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr). The ratio should be roughly 1:100.
-
Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.
-
-
Sample Analysis:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typical parameters include:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio).
-
-
-
Data Processing and Interpretation:
-
The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Examine the spectrum for the characteristic asymmetric and symmetric NO2 stretching bands as detailed in the comparative table above.
-
Figure 2: Standard workflow for acquiring an FT-IR spectrum.
Conclusion
Infrared spectroscopy is a powerful and definitive tool for distinguishing between C-NO2 (nitro) and N-NO2 (nitramine) functional groups. The key diagnostic lies in the positions of the strong asymmetric and symmetric N-O stretching bands. Nitramines (N-NO2) are characterized by a higher frequency asymmetric stretch and a lower frequency symmetric stretch compared to their C-NO2 counterparts. This results in a significantly larger wavenumber separation between the two principal nitro bands. By following a rigorous experimental protocol and referencing the characteristic frequency ranges, researchers can confidently identify these crucial functionalities, aiding in structural elucidation, reaction monitoring, and quality control in drug development and chemical synthesis.
References
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
JoVE. (2024). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]
- Piskorz, M., & Urbański, T. (n.d.). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.
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- Sears, T. J., et al. (n.d.).
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- Shalaby, M., & Zohari, N. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1235-1266.
- Mebel, A. M., et al. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. DTIC.
- Östmark, H., et al. (n.d.). IR-spectra of diphenyl nitramine and references of 4NDPA and 2NDPA.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Brown, D. (n.d.). Infrared spectrum of dimethylamine C2H7N. Doc Brown's Chemistry.
- Allen, H. C., et al. (n.d.). VIBRATIONAL SUM FREQUENCY AND RAMAN SPECTROSCOPIC STUDIES OF AIR-AQUEOUS INTERFACES AND SOLUTIONS OF NITRATE SALTS, AND AIR-SILI.
- Mebel, A. M., et al. (2020). DFT calculated IR absorption spectra for nitrosamines.
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A Comparative Guide to the Crystal Structure of 4-Substituted Pyrazoles: The Influence of Bromo and Nitro Functional Groups
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile coordination chemistry.[1] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical properties, which in turn dictates its behavior in the solid state—a critical factor for drug development and material engineering. This guide will elucidate the subtle yet significant interplay of halogen bonding, hydrogen bonding, and nitro group interactions in shaping the supramolecular architecture of these compounds.
The Pivotal Role of Crystal Structure Analysis
Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount. It governs crucial properties such as solubility, dissolution rate, stability, and bioavailability of active pharmaceutical ingredients (APIs). For energetic materials, crystal packing directly influences density and sensitivity.[2] X-ray crystallography stands as the definitive method for elucidating these intricate solid-state structures.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.[4] The subsequent steps involve diffraction data collection and structure solution and refinement.
Step 1: Crystallization
The initial and often most challenging step is to obtain diffraction-quality crystals.[4] For small organic molecules like pyrazole derivatives, several techniques are commonly employed:
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of well-ordered crystals.[5]
-
Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is sparingly soluble) on top. Slow diffusion of the poor solvent into the good solvent reduces the compound's solubility, inducing crystallization at the interface.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature lowers the solubility, promoting crystal growth.
Rationale: The key to all these methods is to allow the molecules to self-assemble into a highly ordered lattice slowly. Rapid precipitation often leads to amorphous solids or poorly crystalline materials unsuitable for single-crystal X-ray diffraction. The choice of solvent is critical as it can influence crystal habit and even be incorporated into the crystal lattice.[5]
For the reference compound, 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid , single crystals of its monohydrate were obtained by dissolving the compound in warm ethanol and allowing it to crystallize over two days.
Step 2: Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these spots are recorded by a detector.
Data Processing and Structure Solution: The collected diffraction data are then processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods, and the structural model is then refined against the experimental data using least-squares methods, often with software like SHELXL.
The following diagram illustrates the general workflow for single-crystal X-ray diffraction:
Comparative Analysis of 4-Substituted Pyrazole Crystal Structures
To understand the impact of the bromo and nitro substituents, we will compare the crystal structure of 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate with two key comparators: 4-Bromo-1H-pyrazole and 4-Nitropyrazole .
| Parameter | 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate | 4-Bromo-1H-pyrazole | 4-Nitropyrazole |
| Formula | C₄H₂BrN₃O₄·H₂O | C₃H₃BrN₂ | C₃H₃N₃O₂ |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnma | P-1 |
| Key Supramolecular Interactions | Hydrogen bonding (N-H···O, O-H···O), π-π stacking | Hydrogen bonding (N-H···N) | Hydrogen bonding (N-H···O), π-π stacking |
| Dominant Motif | Layered structure | Trimeric H-bonding motifs | Trimeric H-bonding motifs in sheets |
Note: Data for 4-Nitropyrazole is based on the findings from "The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles" which describes a trimeric secondary structure.[6]
The Influence of the Bromo Substituent: A Comparison with 4-Bromo-1H-pyrazole
The crystal structure of 4-Bromo-1H-pyrazole is isostructural with its chloro analog, forming distinct trimeric hydrogen-bonding motifs.[7][8] In these structures, three pyrazole molecules are linked in a cyclic arrangement through N-H···N hydrogen bonds. This trimeric assembly is a common feature in the crystal packing of many pyrazole derivatives.[7]
The introduction of a bromine atom at the 4-position influences the crystal packing primarily through its size and potential for halogen bonding, although in the case of 4-bromo-1H-pyrazole, the dominant interactions are the hydrogen bonds.
The Impact of the Nitro Group: Insights from 4-Nitropyrazole and our Target Molecule
The nitro group is a strong electron-withdrawing group and can participate in various non-covalent interactions, significantly influencing crystal packing.[2] Studies on 4-nitropyrazoles have shown that the packing is often controlled by the substituents at the C(3) and C(5) positions, with the nitro group itself not always dictating the primary packing mode.[6] However, it actively participates in hydrogen bonding through its oxygen atoms.
In the case of 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate , the presence of the nitro, bromo, and carboxylic acid groups leads to a more complex interplay of intermolecular forces. The crystal packing is characterized by the formation of molecular layers. This is a departure from the trimeric motifs observed in simpler 4-halopyrazoles. The carboxylic acid group and the water molecule are key players, forming a robust network of O-H···O and N-H···O hydrogen bonds. The nitro group's oxygen atoms also act as hydrogen bond acceptors.
The diagram below illustrates the logical relationship between the substituents and the resulting crystal packing motifs.
Conclusion
The crystal structure of pyrazole derivatives is a delicate balance of intermolecular forces. While simple 4-halopyrazoles like 4-Bromo-1H-pyrazole tend to form predictable trimeric hydrogen-bonded motifs, the introduction of a nitro group, and particularly in combination with other functional groups like a carboxylic acid, leads to more complex and layered supramolecular architectures. The nitro group, with its strong hydrogen bond accepting capabilities, plays a crucial role in diverting the crystal packing away from the simple N-H···N trimers towards more intricate networks involving oxygen atoms. This comparative guide underscores the importance of considering the collective influence of all substituents on the pyrazole ring to predict and understand the solid-state properties of these vital compounds.
References
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Dr. David L. Tierney, Dr. Joseph M. Tanski, Ms. Megan E. Van Vliet, Mr. Hunter S. F. von Werne, Mr. Thomas R. Fekete, Mr. Michael T. Olsen, Mr. John P. W. Tassone, Mr. Michael G. Cerreta, Mr. Andrew T. Moreland, & Dr. Robin D. Rogers (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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Suponitsky, K. Y., & Strizhenko, K. V. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molbank, 2023(1), M1533. [Link]
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Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie-New Crystal Structures, 238(4), 827-829. [Link]
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Alkorta, I., Elguero, J., Foces-Foces, C., & Infantes, L. (2006). The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles: the Cases of Pyrazole, 3,5-Dimethylpyrazole, and Indazole. Structural Chemistry, 17(2), 173-184. [Link]
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Radović, A., Giester, G., Tomić, Z. D., Bigović, M., & Jaćimović, Ž. K. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie-New Crystal Structures. [Link]
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PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
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Fujita, M., Inokuma, Y., & Yoshioka, S. (2016). Small-molecule crystallography by the crystalline sponge method. Angewandte Chemie International Edition, 55(28), 7920-7932. [Link]
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A Comparative Analysis of Detonation Velocity in 1-Nitro vs. 3-Nitro Pyrazole Derivatives: A Guide for Energetic Materials Research
Introduction: The Significance of Nitro-Group Placement in Pyrazole-Based Energetics
To the researchers, chemists, and engineers shaping the future of energetic materials, the pyrazole scaffold presents a compelling platform for innovation. Its inherent nitrogen richness, aromatic stability, and tunable properties through substitution make it a focal point in the quest for novel explosives, propellants, and pyrotechnics with enhanced performance and reduced sensitivity.[1][2] A fundamental aspect of designing pyrazole-based energetic materials lies in the strategic placement of nitro groups, the primary drivers of detonation performance. This guide provides an in-depth comparison of the detonation velocities of 1-nitro (N-nitro) and 3-nitro (C-nitro) pyrazole derivatives.
While a direct experimental comparison of the parent 1-nitropyrazole and 3-nitropyrazole is complicated by the thermal instability of the former, we will explore this topic through a combination of experimental data from stable analogues, theoretical calculations, and an analysis of the underlying physicochemical principles. Understanding the profound impact of N-nitro versus C-nitro substitution is paramount for the rational design of next-generation energetic materials.
Comparative Detonation Performance: A Data-Driven Overview
Direct experimental measurement of the detonation velocity of 1-nitropyrazole is largely absent from the literature due to its propensity to undergo thermal rearrangement to the more stable 3- and 4-nitropyrazole isomers. Therefore, a comprehensive comparison necessitates the inclusion of data from closely related derivatives and robust theoretical calculations. The following table summarizes key performance parameters, highlighting the general trends observed between N-nitro and C-nitro pyrazole systems.
| Compound | Position of Nitro Group | Detonation Velocity (km/s) | Density (g/cm³) | Data Type |
| 4-Nitropyrazole | C-Nitro (isomer of 3-NP) | 6.68 | 1.52 | Experimental |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | C-Nitro | 8.65 | - | Calculated |
| 3,4,5-Trinitropyrazole (TNP) | C-Nitro | 9.0 - 9.25 | 1.867 | Calculated |
| General Nitropyrazole Derivatives | N/A | 6.42 - 9.00 | N/A | Calculated |
| 1,1-diamino-2,2-dinitroethene (FOX-7) | N/A (for comparison) | 8.335 | 1.76 | Experimental |
| Trinitrotoluene (TNT) | N/A (for comparison) | 6.90 | 1.60 | Experimental |
Note: The detonation velocities for many advanced nitropyrazole derivatives are often calculated using specialized software such as EXPLO5, as experimental determination can be complex and hazardous.[2][3]
The Decisive Role of Isomeric Position: N-Nitro vs. C-Nitro
The disparity in energetic performance between N-nitro and C-nitro pyrazoles is not arbitrary; it is deeply rooted in the fundamental principles of chemical stability, molecular density, and electronic structure.
Thermal Stability: The Achilles' Heel of N-Nitropyrazoles
The most significant factor limiting the practical application of many 1-nitropyrazole derivatives is their inherent thermal instability. The N-NO2 bond is generally weaker and more susceptible to homolytic cleavage than the C-NO2 bond. This is due to the lower activation energy required for the release of the nitro group from the pyrazole nitrogen. As a result, 1-nitropyrazole readily undergoes thermal rearrangement to form the more stable 3- and 4-nitropyrazole isomers. This inherent instability makes it challenging to isolate and characterize 1-nitropyrazole as a standalone energetic material, and consequently, its experimental detonation properties are not well-documented.
In contrast, C-nitro pyrazoles, such as 3-nitropyrazole and its derivatives, exhibit significantly higher thermal stability. The nitro group is covalently bonded to a carbon atom of the aromatic ring, a more robust and less reactive configuration. This enhanced stability is a critical prerequisite for a viable energetic material, allowing for safer handling, storage, and processing.
Electronic Effects and Ring Stability
The electronic nature of the pyrazole ring is significantly influenced by the position of the nitro group, a potent electron-withdrawing substituent.
-
C-Nitro Derivatives: When attached to a carbon atom (e.g., the 3-position), the nitro group's electron-withdrawing effect is delocalized across the aromatic π-system. This delocalization contributes to the overall stability of the molecule.
-
N-Nitro Derivatives: In the 1-nitro configuration, the nitro group directly attached to a nitrogen atom can disrupt the aromaticity of the pyrazole ring to a greater extent, leading to a less stable molecule.
The following diagram illustrates the fundamental structural difference between 1-nitro and 3-nitro pyrazole.
Caption: Experimental workflow for detonation velocity measurement.
Theoretical Calculation of Detonation Performance
Given the challenges in synthesizing and safely handling novel energetic materials, theoretical calculations are an indispensable tool in the field. The Kamlet-Jacobs (K-J) equations and more sophisticated thermochemical codes like EXPLO5 are widely used to predict detonation parameters. [4][5] The K-J equations provide a simplified, empirical method to estimate detonation velocity (D) and pressure (P) based on the explosive's elemental composition, heat of formation, and loading density. [4] The general form of the equation for detonation velocity is: D = A * (1 + B * ρ₀) * √Φ
Where:
-
A and B are constants
-
ρ₀ is the initial density of the explosive
-
Φ is a term that incorporates the number of moles of gaseous detonation products, the average molecular weight of these gases, and the chemical energy of the detonation reaction.
EXPLO5 is a more advanced computer program that calculates detonation parameters based on the chemical equilibrium and steady-state model of detonation. [6][7][8]It utilizes equations of state, such as the Becker-Kistiakowsky-Wilson (BKW) equation, to describe the behavior of the detonation products at high temperatures and pressures. [6][7]These computational tools allow researchers to screen potential energetic molecules and prioritize synthetic efforts on candidates with the most promising performance characteristics.
Conclusion and Future Outlook
The position of the nitro group on the pyrazole ring is a critical determinant of the energetic properties of the resulting derivative. While direct experimental data for 1-nitropyrazole is scarce due to its inherent instability, a clear trend emerges from the study of its more stable isomers and derivatives: C-nitro pyrazoles are generally more stable and exhibit superior detonation performance compared to their N-nitro counterparts. This is attributed to the greater stability of the C-NO2 bond and the preservation of the ring's aromaticity.
For researchers in the field of energetic materials, this provides a clear guiding principle for molecular design. Efforts to develop new high-performance pyrazole-based explosives should focus on the introduction of nitro groups onto the carbon backbone of the ring. The continued development of advanced computational models will further aid in the in-silico design and screening of novel energetic molecules, accelerating the discovery of materials with an optimal balance of performance, stability, and sensitivity.
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules, 25(15), 3475. Available at: [Link]
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Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (2016). Molecules, 21(10), 1332. Available at: [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). Molecules, 25(15), 3475. Available at: [Link]
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Sućeska, M. (2001). EXPLO5 – computer program for calculation of detonation parameters. 32nd International Annual Conference of ICT, Karlsruhe, Germany. Available at: [Link]
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Table of explosive detonation velocities. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
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Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations. (2021). The Journal of Physical Chemistry B, 125(1), 433–442. Available at: [Link]
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Kamlet, M. J., & Jacobs, S. J. (1968). Chemistry of Detonations. I. A Simple Method for Calculating Detonation Properties of C–H–N–O Explosives. The Journal of Chemical Physics, 48(1), 23–35. Available at: [Link]
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Lin, C., Yi, P., Yi, X., He, P., Wang, T., & Zhang, J. (2024). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions, 53(4), 1660-1667. Available at: [Link]
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A Senior Application Scientist's Guide to the Thermal Decomposition of 4-Bromo-1-nitro-1H-pyrazole: A DSC/TGA Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the thermal stability of novel compounds is paramount. The energetic nature of molecules containing nitro groups, such as 4-Bromo-1-nitro-1H-pyrazole, necessitates a thorough investigation of their decomposition behavior to ensure safe handling, storage, and processing.[1][2] This guide provides an in-depth comparative analysis of the thermal decomposition of 4-Bromo-1-nitro-1H-pyrazole, leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data. We will explore the causal relationships behind experimental choices, compare its stability with related nitropyrazole derivatives, and provide a self-validating protocol for its analysis.
The introduction of a nitro group onto a pyrazole ring significantly increases the energy content of the molecule.[3] The further addition of a halogen, such as bromine, can influence the decomposition pathway and thermal stability. This guide will delve into the nuanced effects of these substitutions.
Comparative Thermal Stability: 4-Bromo-1-nitro-1H-pyrazole and its Isomers
A critical aspect of understanding the thermal behavior of 4-Bromo-1-nitro-1H-pyrazole is to compare it with its structural isomers and other related nitropyrazoles. The position of the nitro and bromo substituents on the pyrazole ring dramatically impacts the molecule's stability.
| Compound | Structure | Decomposition Temperature (°C) | Key Observations |
| 4-Bromo-1-nitro-1H-pyrazole | 4-Bromo, 1-Nitro | ~180-200 | Thermolysis leads to the formation of 4-bromopyrazole and 4-bromo-3-nitropyrazole. |
| 4-Bromo-3(5)-nitro-1H-pyrazole | 4-Bromo, 3-Nitro | ~240-250 | Significantly more stable than the 1-nitro isomer. |
| 3,4-Dinitropyrazole | 3,4-Dinitro | ~210-220 | Decomposition is influenced by the presence of two nitro groups. |
| 3,4,5-Trinitropyrazole | 3,4,5-Trinitro | ~260-270 | Increased number of nitro groups leads to higher decomposition temperature but also a more energetic release.[4] |
Table 1: Comparison of decomposition temperatures of 4-Bromo-1-nitro-1H-pyrazole and related compounds. Data for bromo-nitropyrazoles is based on thermolysis studies, while data for dinitro- and trinitropyrazoles is from DSC/TGA analyses.
The lower decomposition temperature of 4-Bromo-1-nitro-1H-pyrazole compared to its 3(5)-nitro isomer highlights the reduced stability of N-nitro compounds. The N-NO2 bond is generally weaker than a C-NO2 bond, making it more susceptible to thermal cleavage.
Experimental Protocol: A Self-Validating System for DSC/TGA Analysis of Energetic Materials
To ensure the scientific integrity of thermal analysis data for energetic materials, a meticulously designed and self-validating experimental protocol is essential. This protocol is grounded in established standards such as ASTM E1269 for specific heat capacity and principles outlined in STANAG 4515 for the thermal characterization of explosives.[5]
Instrumentation and Calibration
-
DSC: A calibrated Differential Scanning Calorimeter capable of heating rates up to 20°C/min and equipped with a controlled cooling system.
-
TGA: A calibrated Thermogravimetric Analyzer with a high-resolution balance.
-
Crucibles: Aluminum or gold-plated copper crucibles are recommended for DSC, while alumina crucibles are suitable for TGA. For DSC of energetic materials, hermetically sealed crucibles are often used to contain any potential pressure release, though this must be done with extreme caution and in small quantities.[6]
Step-by-Step Methodology
-
Sample Preparation:
-
Use a small sample size, typically 0.5-2 mg, to minimize the risk of a significant energetic event.[7]
-
Ensure the sample is representative and has good thermal contact with the bottom of the crucible.[6]
-
For DSC, hermetically seal the sample in the crucible in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
DSC Analysis:
-
Place the sealed sample crucible and an empty reference crucible in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen at 50 mL/min).
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature well above the expected decomposition.[7]
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature where the sample has completely decomposed.
-
Record the mass loss as a function of temperature.
-
Data Interpretation and Validation
-
DSC: The onset temperature of the major exothermic peak is taken as the decomposition temperature. The area under the peak corresponds to the enthalpy of decomposition (ΔHd).
-
TGA: The onset of mass loss should correlate with the DSC exotherm. The TGA curve provides information on the decomposition stages and the mass of residue.
-
Validation: To ensure the validity of the results, run the analysis in triplicate. The decomposition temperatures should be reproducible within a narrow range (e.g., ±2°C).
Caption: Proposed decomposition pathway for 4-Bromo-1-nitro-1H-pyrazole.
The initial formation of the 4-bromo-1H-pyrazolyl radical and a nitrogen dioxide radical initiates a cascade of subsequent reactions. The pyrazolyl radical can abstract a hydrogen atom to form the more stable 4-bromopyrazole or undergo rearrangement and recombination with the NO2 radical to yield 4-bromo-3-nitropyrazole. These products then undergo further decomposition at higher temperatures to form various gaseous products. [8]
Safety Considerations: A Pillar of Trustworthiness
Handling energetic materials like 4-Bromo-1-nitro-1H-pyrazole requires stringent safety protocols to mitigate the risks of accidental detonation. [9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and blast shields when necessary.
-
Small Sample Sizes: As emphasized in the protocol, using milligram-scale samples is crucial to prevent a significant energy release.
-
Avoid Contamination: Impurities can significantly lower the decomposition temperature of nitro compounds, leading to unexpected reactions. [2]* Controlled Environment: Conduct all experiments in a well-ventilated area, preferably within a fume hood, and ensure the instrumentation is properly maintained and calibrated.
-
Emergency Preparedness: Be aware of and have access to appropriate emergency procedures and equipment.
By adhering to these safety measures, researchers can confidently and responsibly investigate the thermal properties of energetic materials.
Conclusion
The thermal analysis of 4-Bromo-1-nitro-1H-pyrazole reveals its moderate thermal stability, with a decomposition onset significantly lower than its C-nitro isomers. This underscores the importance of the nitro group's position on the pyrazole ring in dictating the molecule's energetic characteristics. The provided experimental protocol offers a robust and self-validating framework for the safe and accurate thermal characterization of this and other energetic compounds. A thorough understanding of the decomposition behavior, as elucidated by DSC and TGA, is a critical component of the risk assessment and safe utilization of nitropyrazole derivatives in research and development.
References
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TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Retrieved from [Link]
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Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Retrieved from [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
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Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
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TNO Prins Maurits Laboratory. (1996). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. Retrieved from [Link]
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EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]
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CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved from [Link]
- Chen, J. R. (2014).
- Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
- Oxley, J. C., et al. (2002). Microcalorimetry and DSC study of the compatibility of energetic materials. Journal of Thermal Analysis and Calorimetry.
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Pivina, T. S., et al. (2018). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Retrieved from [Link]
- White, J. E., et al. (2019). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. AIChE Journal.
- Cardillo, P., et al. (2007). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Organic Process Research & Development.
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Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
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Infinita Lab. (n.d.). Specific Heat Capacity Testing – ASTM E1269 DSC Method. Retrieved from [Link]
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Sinditskii, V. P., et al. (2015). Thermal decomposition of triazolo- and tetrazoloterazines. ResearchGate. Retrieved from [Link]
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Hiskey, M. A., et al. (1998). Insensitive high-nitrogen compounds. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-bromo-1-nitropyrazole and 4-nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyrazoles are foundational building blocks for the synthesis of a wide array of functional molecules, from pharmaceuticals to energetic materials. Their reactivity is of paramount importance for their utility in synthetic organic chemistry. This guide provides an in-depth comparison of the reactivity of two key pyrazole derivatives: 4-bromo-1-nitropyrazole and 4-nitropyrazole. While direct, side-by-side kinetic comparisons in the literature are scarce, a robust analysis based on fundamental principles of physical organic chemistry and data from analogous systems allows for a detailed and predictive comparison.
Introduction to the Contestants: Structural and Electronic Profiles
At first glance, 4-bromo-1-nitropyrazole and 4-nitropyrazole might appear to be closely related synthons. However, the placement of the nitro group—either on a ring nitrogen (N1) or a ring carbon (C4)—dramatically alters the electronic landscape of the pyrazole core, leading to distinct reactivity profiles.
-
4-bromo-1-nitropyrazole features a strongly electron-withdrawing nitro group on the N1 position and a bromine atom, a competent leaving group, at the C4 position. The N-nitro group significantly acidifies the C-H protons and activates the entire pyrazole ring for nucleophilic attack.
-
4-nitropyrazole , in contrast, possesses a nitro group at the C4 position and retains an N-H proton. This proton is acidic and its removal can generate a pyrazolate anion. The C4-nitro group deactivates the ring towards electrophilic substitution but activates it for certain types of nucleophilic attack.
Theoretical Reactivity Comparison: A Tale of Two Activation Modes
The primary distinction in the reactivity of these two molecules lies in their susceptibility to different reaction classes, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism.[1] For a successful SNAr reaction, two key features are required on the aromatic ring: a strong electron-withdrawing group to activate the ring and a good leaving group.[1]
4-bromo-1-nitropyrazole is exquisitely primed for SNAr. The N-nitro group is a powerful activating group, withdrawing electron density from the pyrazole ring and making it highly electrophilic. The bromine atom at the C4 position serves as an excellent leaving group. The reaction proceeds via the formation of a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitro group.
4-nitropyrazole , on the other hand, is not a suitable substrate for classical SNAr at the C4 position, as it lacks a leaving group at the site of the activating nitro group. While the nitro group activates the ring, there is no atom or group at an adjacent or para-like position to be displaced by an incoming nucleophile. However, it can undergo a related reaction known as Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks a C-H position ortho or para to the nitro group.[2]
Experimental Data and Protocols
Comparative Reactivity in Nucleophilic Aromatic Substitution
Based on the mechanistic principles of SNAr, 4-bromo-1-nitropyrazole is predicted to be significantly more reactive towards nucleophiles than 4-nitropyrazole in reactions where the bromide can be displaced.
| Compound | Reaction Type | Predicted Reactivity | Rationale |
| 4-bromo-1-nitropyrazole | SNAr | High | Strong activation by N-nitro group and presence of a good leaving group (Br). |
| 4-nitropyrazole | SNAr | Low to None | Lacks a leaving group for classical SNAr. |
| 4-nitropyrazole | VNS | Moderate | Can undergo VNS, but this is a different reaction pathway.[2] |
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes a general procedure for the nucleophilic substitution of a bromide from an activated pyrazole ring, which would be applicable to 4-bromo-1-nitropyrazole.
Reaction: Nucleophilic substitution of the bromo-group with a generic amine (R-NH2).
Materials:
-
4-bromo-1-nitropyrazole
-
Amine (e.g., morpholine, piperidine)
-
Solvent (e.g., DMF, DMSO)
-
Base (e.g., K2CO3, Et3N)
Procedure:
-
To a solution of 4-bromo-1-nitropyrazole (1.0 eq) in DMF, add the amine (1.2 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3]
4-bromo-1-nitropyrazole is an excellent candidate for Suzuki-Miyaura coupling. The C-Br bond can readily participate in the oxidative addition step of the catalytic cycle. The strong electron-withdrawing nature of the N-nitro group can influence the electronics of the palladium center during the catalytic cycle, potentially affecting reaction rates.
4-nitropyrazole is not a substrate for Suzuki-Miyaura coupling as it lacks the necessary halide "handle" for the reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative.[4]
Reaction: Coupling of 4-bromo-1-nitropyrazole with a generic arylboronic acid (Ar-B(OH)2).
Materials:
-
4-bromo-1-nitropyrazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
-
To a degassed mixture of 4-bromo-1-nitropyrazole (1.0 eq), arylboronic acid (1.5 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
Visualization of Reactivity Pathways
To further illustrate the divergent reactivity of these two compounds, the following diagrams depict the key reaction pathways.
Figure 1: Comparative reactivity pathways of 4-bromo-1-nitropyrazole and 4-nitropyrazole.
Figure 2: Generalized mechanism for the SNAr of 4-bromo-1-nitropyrazole.
Conclusion and Outlook
The comparison between 4-bromo-1-nitropyrazole and 4-nitropyrazole serves as an excellent case study in how subtle structural changes can lead to profound differences in chemical reactivity.
-
4-bromo-1-nitropyrazole is a highly activated substrate for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . The presence of both a strong electron-withdrawing group on the nitrogen and a good leaving group on the carbon framework makes it a versatile and reactive building block for the introduction of a wide range of substituents at the C4 position.
-
4-nitropyrazole , while also possessing an activating nitro group, lacks the requisite leaving group for classical SNAr and the halide handle for cross-coupling. Its reactivity is more centered around the acidity of its N-H proton and its ability to participate in reactions like Vicarious Nucleophilic Substitution.
For medicinal chemists and process development scientists, understanding these distinct reactivity profiles is crucial for strategic synthetic planning. The choice between these two synthons will be dictated by the desired transformation: 4-bromo-1-nitropyrazole is the clear choice for direct C4-functionalization via substitution or coupling, while 4-nitropyrazole would be employed when transformations involving the N-H proton or VNS are desired.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available from: [Link]
-
Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them - ResearchGate. Available from: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available from: [Link]
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC - NIH. Available from: [Link]
-
Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study - MDPI. Available from: [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available from: [Link]
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ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF - ResearchGate. Available from: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. Available from: [Link]
-
(PDF) Nitropyrazoles (review) - ResearchGate. Available from: [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available from: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. Available from: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. Available from: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available from: [Link]
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Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]
-
A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems: A Review | ChemRxiv. Available from: [Link]
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Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed. Available from: [Link]
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(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - ResearchGate. Available from: [Link]
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Hammett equation - Wikipedia. Available from: [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. Available from: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]
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Mass Spectrometry Fragmentation Patterns of Brominated Nitropyrazoles: A Comparative Technical Guide
Executive Summary: The Halogen Advantage in Structural Elucidation
In the analysis of high-energy density materials (HEDMs) and pharmaceutical intermediates, brominated nitropyrazoles represent a unique analytical class. Unlike their non-halogenated analogs, these compounds possess a built-in "isotopic beacon"—the naturally occurring 1:1 ratio of
This guide compares the mass spectrometry (MS) performance of brominated nitropyrazoles against non-brominated alternatives. We demonstrate that while bromination introduces steric and electronic complexity, it significantly enhances structural elucidation capabilities by providing unambiguous isotopic clusters that persist through primary fragmentation channels.
Technical Deep Dive: The Bromine Signature vs. Non-Halogenated Analogs
The Isotopic "Fingerprint"
The most distinct performance advantage of brominated nitropyrazoles is the isotopic envelope. Non-brominated nitropyrazoles (e.g., 4-nitropyrazole) produce single-peak molecular ions (
Comparative Data: Isotopic Reliability
| Feature | Brominated Nitropyrazoles (Product) | Non-Brominated Analogs (Alternative) | Analytical Impact |
| Molecular Ion ( | Distinct 1:1 Doublet ( | Single Peak ( | High: Instant confirmation of Br presence.[1] |
| Fragment Ions | Doublets retained in Br-containing fragments | Single peaks | High: Traces fragmentation lineage. |
| Background Noise | Easily filtered via isotopic pattern algorithms | Hard to distinguish from matrix noise | Medium: Improves S/N ratio in LC-MS. |
Fragmentation Hierarchy: The "Hard" vs. "Soft" Ionization Trade-off
The choice of ionization method critically alters the observed fragmentation.
-
Electron Ionization (EI, 70 eV): The "Hard" method. Promotes extensive fragmentation.
-
Electrospray Ionization (ESI, Negative Mode): The "Soft" method.
Fragmentation Pathways & Mechanisms[1][2][3][4][5][6]
The fragmentation of brominated nitropyrazoles follows a distinct logic governed by the stability of the aromatic pyrazole ring and the lability of the nitro group.
Primary Pathway: Nitro-Group Elimination
The dominant pathway in EI is the loss of the nitro group.
Secondary Pathway: Ring Cleavage (HCN Loss)
Following nitro loss, the pyrazole ring destabilizes, leading to the expulsion of hydrogen cyanide (HCN).
Visualization of Fragmentation Logic
The following Graphviz diagram illustrates the decision tree and fragmentation flow for a generic Bromonitropyrazole (e.g., 3-bromo-4-nitropyrazole).
Caption: Figure 1: Step-wise fragmentation showing the retention of the Bromine isotopic signature until the terminal breakdown steps.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this standardized workflow. This protocol is designed to be self-validating by using the bromine isotope ratio as an internal quality check.
Phase 1: Sample Preparation
-
Solvent Selection: Dissolve 1 mg of sample in Methanol (HPLC grade) . Avoid acetonitrile if using negative mode ESI to prevent background adducts.
-
Concentration: Dilute to 10 µg/mL for direct infusion or 1 µg/mL for LC-MS.
Phase 2: Ionization Optimization (Comparison)
| Parameter | Method A: ESI (-) (Recommended) | Method B: EI (70 eV) |
| Target Analyte | Deprotonated Ion | Molecular Ion |
| Capillary Voltage | 2.5 - 3.0 kV | N/A |
| Cone Voltage | 20 - 40 V | N/A |
| Validation Check | Must observe | Must observe |
Phase 3: Data Acquisition & Analysis
-
Full Scan: Acquire range m/z 50–500.
-
Isotope Validation (The "Trust" Step):
-
Zoom into the molecular ion cluster.
-
Calculate the intensity ratio:
. -
Acceptance Criteria: Ratio must be
. If the ratio deviates (e.g., 3:1), the sample is likely chlorinated or contaminated, not brominated.
-
-
MS/MS Fragmentation (CID):
-
Isolate the
isotope peak. -
Apply collision energy (start at 10 eV, ramp to 40 eV).
-
Look for the characteristic loss of 46 Da (
).
-
Comparative Case Study: Isomer Differentiation
A critical challenge in drug development is distinguishing regioisomers (e.g., 3-nitro vs. 4-nitro).
-
4-Nitropyrazoles:
-
Stability: High. The nitro group is conjugated with the aromatic system.
-
MS Pattern: Dominant
peak. Low abundance of .
-
-
3-Nitropyrazoles:
-
Stability: Lower due to proximity to the ring nitrogen (ortho-effect).
-
MS Pattern: Often shows a distinct
peak (loss of 17 Da) if a hydrogen is available on the adjacent ring nitrogen, driven by an intramolecular hydrogen transfer mechanism ("Ortho Effect").
-
Diagram: Isomer Differentiation Logic
Caption: Figure 2: Logic flow for distinguishing 3-nitro vs 4-nitro isomers based on the 'Ortho Effect' loss of OH.[4][5][6][7]
References
-
Vertex AI Search. (2023). Mass spectrometry fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
Wiley Online Library. (2018). Isomers of Dinitropyrazoles: Synthesis and Comparison. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-nitro-1H-pyrazole
As researchers and scientists dedicated to innovation, our work is predicated on a foundation of safety and responsibility. The handling and disposal of specialized chemical reagents like 4-Bromo-1-nitro-1H-pyrazole demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our goal is to ensure that operational excellence and rigorous safety standards are not just met, but intrinsically linked.
Core Hazard Profile and Risk Assessment
From a chemical standpoint, the pyrazole ring provides a stable aromatic core. However, the presence of a bromine atom and a nitro group significantly influences its reactivity and toxicology. The nitro group, in particular, is an electron-withdrawing group that can confer energetic properties and potential toxicity.[1][2] Compounds with similar structures are consistently classified with specific hazards.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale & Source Analogs |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on data for 4-Bromopyrazole and 5-Bromo-3-nitro-1H-pyrazole.[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | Based on data for 4-Bromopyrazole and related structures.[3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | A common classification for halogenated and nitrated pyrazoles.[3][5][7] |
| Acute Toxicity (Oral) | Category 4 (Anticipated) | H302: Harmful if swallowed. | Based on data for 5-Bromo-3-nitro-1H-pyrazole.[4] |
The primary risks during handling and disposal are associated with direct contact (dermal, ocular) and inhalation of airborne dust particles.[8]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before any disposal-related activities commence, establishing a safe handling environment is paramount. The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, mitigating the risks identified above.
Step-by-Step PPE Protocol:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] This is non-negotiable to prevent contact with dust particles that can cause serious eye irritation.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Gloves must be inspected for integrity before use.[6] The rationale is to prevent skin contact, as the compound is a known skin irritant.[3][8] Contaminated gloves should be removed using the proper technique and disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up a significant spill, additional protective clothing may be necessary.[9]
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[3][10] If a fume hood is not available, a NIOSH/MSHA-approved respirator for particulates is recommended.[9][10]
Waste Segregation, Containment, and Labeling
Proper segregation is a cornerstone of a self-validating and safe waste management system. Accidental mixing of incompatible chemicals is a primary cause of laboratory incidents.
Protocol for Waste Containment:
-
Designate a Waste Stream: 4-Bromo-1-nitro-1H-pyrazole waste must be classified as halogenated organic solid waste . It should never be mixed with non-halogenated waste, as this complicates the final disposal process (typically high-temperature incineration).
-
Select a Container: Use a dedicated, sealable, and chemically compatible container for solid waste. The container should be in good condition, with a secure lid to prevent any release of contents.[3][9]
-
Labeling Protocol: The container must be clearly and accurately labeled at the moment the first piece of waste is added. The label must include:
-
The full chemical name: "4-Bromo-1-nitro-1H-pyrazole"
-
The words "Hazardous Waste"
-
Appropriate GHS pictograms (e.g., exclamation mark for irritant)[5]
-
The accumulation start date
-
A list of all contents if it is a mixed-waste container
-
The rationale for immediate and precise labeling is to ensure that all personnel can identify the container's contents and associated hazards, thereby ensuring regulatory compliance and preventing improper handling.
Spill Management and Decontamination
In the event of an accidental release, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[3]
-
Don PPE: Before approaching the spill, don the full PPE as described in Section 2.
-
Containment: Prevent further spread of the solid material. Do not let the chemical enter drains or waterways.[3][11]
-
Cleanup:
-
For small, dry spills, carefully sweep or shovel the material into the designated hazardous waste container.[8][9]
-
Crucially, avoid generating dust. [6][7][9] Dry cleanup procedures are preferred. If necessary, lightly misting the powder with water may reduce dust, but be aware that this may affect the waste profile.
-
Use spark-proof tools if there is any solvent present.[3]
-
-
Decontamination: Once the bulk material is collected, decontaminate the spill surface. Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials (wipes, cloths, contaminated PPE) must be placed in the hazardous waste container.[9]
The Definitive Disposal Pathway
The chemical stability and hazardous nature of halogenated nitroaromatics preclude simple in-laboratory neutralization. The only authoritative and safe disposal method is through a licensed and approved waste management facility.
The underlying principle is that compounds like 4-Bromo-1-nitro-1H-pyrazole require high-temperature incineration in specialized facilities equipped with advanced flue gas treatment systems. This ensures the complete destruction of the molecule and prevents the formation of highly toxic byproducts such as dioxins, furans, or brominated pollutants.
Disposal Workflow:
The following workflow diagram illustrates the decision-making and procedural steps for proper disposal.
Caption: Disposal workflow for 4-Bromo-1-nitro-1H-pyrazole.
Procedural Steps:
-
Segregate and Contain: Following the protocol in Section 3, place all waste (unwanted product, contaminated consumables, spill cleanup debris) into the correctly labeled container.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area. This area must be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[3][6][7]
-
Coordinate Pickup: Once the container is full or the accumulation time limit is reached (as per institutional and local regulations), contact your organization's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Professional Disposal: The EHS office will then manage the transfer of the waste to a licensed contractor who will ensure its final destruction in compliance with all local, state, and national regulations.[4][8]
References
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
4-Bromopyrazole - Safety Data Sheet. Fisher Scientific. [Link]
-
1-Bromo-4-nitrobenzene - Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
4-Bromopyrazole Compound Summary. PubChem, National Institutes of Health. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information (PMC). [Link]
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A Senior Application Scientist's Guide to Handling 4-Bromo-1-nitro-1H-pyrazole: Personal Protective Equipment and Disposal
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 4-Bromo-1-nitro-1H-pyrazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the hazard profiles of structurally analogous chemicals, including various bromo-, nitro-, and pyrazole-containing molecules. This approach, rooted in established principles of chemical safety, ensures a robust and cautious operational plan.
Hazard Assessment: Understanding the Risk Profile
4-Bromo-1-nitro-1H-pyrazole combines three key functional groups that dictate its hazard profile: a pyrazole ring, a bromine atom, and a nitro group. The pyrazole moiety is a common scaffold in pharmaceuticals[1], while the bromo- and nitro-substituents significantly influence the compound's reactivity and toxicity. Aromatic nitro compounds can be toxic, combustible, and in some cases, explosive, particularly when heated or mixed with bases[2][3]. Halogenated organic compounds often present their own set of toxicological and disposal challenges[4][5].
Based on data from similar compounds, the anticipated hazards are summarized below.
| Hazard Classification | Associated Risks | Representative Source Compounds |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[6][7][8][9][10]. | 4-Nitropyrazole, 5-Bromo-3-nitro-1H-pyrazole, 4-Bromonitrobenzene, 3-bromo-1-methyl-4-nitro-1H-pyrazole |
| Skin Irritation (Category 2) | Causes skin irritation[7][8][10][11]. | 4-Bromopyrazole, 5-Bromo-3-nitro-1H-pyrazole, 4-Bromonitrobenzene, 3-bromo-1-methyl-4-nitro-1H-pyrazole |
| Serious Eye Damage/Irritation (Category 1/2) | Causes serious eye irritation or damage[6][7][8][9][11]. | 4-Nitropyrazole, 4-Bromopyrazole, 5-Bromo-3-nitro-1H-pyrazole, 4-Bromonitrobenzene, 3-bromo-1-methyl-4-nitro-1H-pyrazole |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation[7][9][11][12]. | 4-Bromopyrazole, 5-Bromo-3-nitro-1H-pyrazole, 4-Nitro-1H-pyrazole, 3-bromo-1-methyl-4-nitro-1H-pyrazole |
| General Toxicity | May be fatal if inhaled, ingested, or absorbed through the skin[2]. | Nitrobromobenzenes |
The Core of Protection: Engineering Controls and PPE
The most effective safety strategy is to minimize exposure through the hierarchy of controls. Before relying solely on Personal Protective Equipment (PPE), always prioritize engineering controls.
-
Engineering Controls: All work involving 4-Bromo-1-nitro-1H-pyrazole, especially when handling the solid powder or heating solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[8][11]. Ensure that a safety shower and eyewash station are readily accessible and unobstructed[12][13].
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks of exposure. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: PPE selection decision matrix based on operational scale and exposure risk.
Eye and Face Protection
Direct contact with the eyes can cause serious, irreversible damage[6].
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times[11].
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or quenching reactions), a face shield must be worn in addition to safety goggles[14].
Skin and Body Protection
The compound is a known skin irritant and may be harmful if absorbed through the skin[12][15].
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use[13]. For prolonged handling or when working with solutions, consider double-gloving.
-
Lab Coat/Coverall: A flame-resistant lab coat is required. For larger-scale operations or tasks with a high risk of contamination, a chemical-resistant apron or a disposable coverall should be worn over the lab coat[16][17].
-
Footwear: Closed-toe shoes are required in any laboratory setting. Avoid shoes made of woven materials that could absorb spills[18].
Respiratory Protection
Inhalation of dust or aerosols may cause respiratory tract irritation[8][9].
-
Primary Control: The primary method for preventing inhalation is the use of a chemical fume hood[8].
-
When Required: If procedures with a high potential for generating dust (e.g., weighing large quantities outside of a containment hood) are unavoidable, a NIOSH-approved respirator with the appropriate particulate filter (e.g., N95 or higher) must be used[13]. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as required by OSHA[18].
Operational Plan: A Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Ensure all necessary PPE is available and in good condition.
-
Have waste containers properly labeled and ready for use.
-
-
Weighing and Transfer:
-
During the Reaction:
-
Post-Handling and Decontamination:
-
Wash all exposed skin surfaces thoroughly with soap and water after handling, even if no direct contact is suspected[7][9].
-
Decontaminate all equipment and the work surface used.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Remove gloves last.
-
Do not reuse disposable PPE.
-
Disposal Plan: Managing Halogenated Waste
4-Bromo-1-nitro-1H-pyrazole is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination[11].
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be placed in a clearly labeled, sealed container for solid halogenated waste.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and properly labeled container for halogenated organic liquid waste[5]. Do not mix with non-halogenated waste streams[19].
-
Empty Containers: Containers that held the compound are still hazardous as they retain product residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines[4].
-
-
Final Disposal Method:
-
The standard and recommended method for disposing of halogenated organic waste is through high-temperature incineration by a licensed hazardous waste disposal contractor[5][20]. This process effectively destroys the toxic organic components and scrubs resulting acid gases[20].
-
Never pour this chemical or its solutions down the drain[4].
-
-
Regulatory Compliance:
References
-
Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
Novachem. (2024). 1-Bromo-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]
-
Arotec. (2024). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Fisher Scientific. (2023). 1-Bromo-3-nitrobenzene Safety Data Sheet. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole and its derivative. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
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- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cdnisotopes.com [cdnisotopes.com]
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- 10. 3-bromo-1-methyl-4-nitro-1H-pyrazole | C4H4BrN3O2 | CID 13185127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.nl [fishersci.nl]
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- 18. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
